5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid, sodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
A surface coating of benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the benzophenone molecule becomes activated to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Benzophenones absorb energy throughout the UV range, although the maximum UV absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the Benzophenone molecule becomes excited to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the Benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Thus, a surface coating of Benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenones absorb energy throughout the UV range, though maximum absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones ... Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ |
|---|---|
CAS No. |
6628-37-1 |
Molecular Formula |
C14H12NaO6S |
Molecular Weight |
331.30 g/mol |
IUPAC Name |
5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H12O6S.Na/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19); |
InChI Key |
YCSKILQQVIHGJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.[Na] |
Color/Form |
Light-tan powder |
melting_point |
145 °C |
Other CAS No. |
6628-37-1 |
physical_description |
Dry Powder Light tan solid; [Merck Index] |
Pictograms |
Irritant |
Related CAS |
6628-37-1 (mono-hydrochloride salt) |
solubility |
In water, 2.5X10+5 mg/L at 25 °C 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzophenone 5
Synthetic Pathways for Sulfonated Benzophenones
The industrial production of Benzophenone-5 relies on a multi-step process that begins with the creation of the core benzophenone (B1666685) structure, followed by a specific sulfonation reaction.
Classical Approaches to Benzophenone Core Synthesis Relevant to Benzophenone-5 Precursors
The precursor to Benzophenone-5 is 2-hydroxy-4-methoxybenzophenone (Benzophenone-3 or Oxybenzone). The synthesis of this precursor, and the broader benzophenone family, is typically achieved through classical electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation. wikipedia.orgchemicalbook.com This method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Key methods for synthesizing the benzophenone core include:
Friedel-Crafts Acylation with Benzoyl Chloride: This is a common laboratory and industrial route where benzene (B151609) or a substituted benzene is acylated with benzoyl chloride using aluminum chloride (AlCl₃) as a catalyst. wikipedia.orgoregonstate.edu For the specific precursor of Benzophenone-5, a substituted ether (m-phenylene ether) is reacted with benzoyl chloride. chembk.com
Carbon Tetrachloride Method: This route involves the reaction of benzene with carbon tetrachloride, catalyzed by aluminum chloride, to produce diphenyldichloromethane. Subsequent hydrolysis of this intermediate yields the benzophenone core. wikipedia.orgchemicalbook.com
Phosgene Method: Benzene can react with phosgene, again in the presence of an AlCl₃ catalyst, to form an intermediate that hydrolyzes to benzophenone. chemicalbook.com
The synthesis of the direct precursor, 2-hydroxy-4-methoxybenzophenone, often starts with resorcinol, which is first methylated to form m-phenyldimethyl ether. chembk.com This ether is then subjected to a Friedel-Crafts reaction with benzoyl chloride and AlCl₃ to yield the desired 2-hydroxy-4-methoxybenzophenone. chembk.comscribd.com
Table 1: Classical Synthesis Methods for the Benzophenone Core
| Method | Reactants | Catalyst | Key Intermediate | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Benzene (or derivative) + Benzoyl Chloride | Aluminum Chloride (AlCl₃) | Acylium ion complex | wikipedia.orgoregonstate.edu |
| Carbon Tetrachloride Method | Benzene + Carbon Tetrachloride | Aluminum Chloride (AlCl₃) | Diphenyldichloromethane | wikipedia.orgchemicalbook.com |
| Phosgene Method | Benzene + Phosgene | Aluminum Chloride (AlCl₃) | Acylation intermediate | chemicalbook.com |
Specific Sulfonation Techniques for Benzophenone-5 Production
The defining step in the synthesis of Benzophenone-5 is the introduction of a sulfonic acid (-SO₃H) group onto the 2-hydroxy-4-methoxybenzophenone (Benzophenone-3) ring. This is an electrophilic aromatic substitution reaction where the electrophile is sulfur trioxide (SO₃) or a related species. The sulfonation occurs specifically at the 5-position of the aromatic ring, which is activated by the hydroxyl and methoxy (B1213986) groups. scribd.comatamanchemicals.com
Two primary reagents are used for this industrial sulfonation:
Sulfuric Acid (H₂SO₄): In a common method, Benzophenone-3 is slowly added to concentrated (93%) sulfuric acid with stirring. chembk.comgoogle.com The reaction mixture is heated to temperatures around 70-110°C for several hours. chembk.comgoogle.comguidechem.com Upon cooling, the product crystallizes and can be isolated through filtration and recrystallization. chembk.com A significant drawback of this method is the generation of a large amount of waste acid. google.com
Chlorosulfonic Acid (ClSO₃H): An alternative "cleaner" process involves using chlorosulfonic acid as the sulfonating agent, often in the presence of a solvent like a chlorinated lower alkane or without a solvent. google.comgoogle.com The reaction with chlorosulfonic acid can proceed at lower temperatures (e.g., 20-25°C) and produces hydrogen chloride (HCl) as a byproduct, which can be recycled. google.com This method can lead to a purer product with a higher yield. google.com
Table 2: Comparison of Sulfonation Conditions for Benzophenone-5 Production
| Sulfonating Agent | Reaction Temperature | Reaction Time | Key Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | 70 - 110 °C | 2 - 6 hours | Produces large amount of waste acid. | chembk.comgoogle.comguidechem.com |
| Chlorosulfonic Acid (ClSO₃H) | 20 - 70 °C | 1 - 25 hours | Cleaner process, HCl byproduct can be recycled, potentially higher yield and purity. | google.comgoogle.com |
Derivatization Strategies for Functional Enhancement
The functional groups on Benzophenone-5, particularly the hydroxyl and sulfonic acid moieties, provide reactive sites for further chemical modification. These derivatization strategies are employed to alter the molecule's physical properties or to incorporate it into larger, multifunctional systems.
Esterification Reactions for Benzophenone-5 Derivatives
Esterification is a common strategy to modify the properties of hydroxybenzophenones. The hydroxyl group can be reacted with various acyl chlorides or sulfonyl chlorides to form esters. researchgate.netresearchgate.net While direct esterification of Benzophenone-5 is less common, the principles are demonstrated through reactions with its precursor, 4-hydroxybenzophenone, and other derivatives. These reactions are typically conducted in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) (Et₃N) to neutralize the HCl byproduct. researchgate.net
This derivatization can lead to:
Enhanced Photoinitiating Effects: The resulting benzophenone esters can function as effective photoinitiators for UV-curing applications in coatings and inks. researchgate.netscientific.net
Modified Solubility: The introduction of different functional groups via ester linkages can alter the solubility of the benzophenone derivative, making it more compatible with specific polymer matrices or solvent systems. researchgate.net
New Biological Activities: Studies have shown that synthesizing benzophenone esters and sulfonates can yield compounds with potential anti-inflammatory properties. nih.gov
Table 3: Examples of Esterification Reactions on Benzophenone Scaffolds
| Benzophenone Starting Material | Reagent | Product Type | Application/Property | Reference |
|---|---|---|---|---|
| 4-Hydroxybenzophenone | Benzoyl Chlorides | Benzophenone Esters | Anti-inflammatory Agents | nih.gov |
| Hydroxy-benzophenone | Acyl Chlorides / Sulfonyl Chlorides | Benzophenone Esters / Sulfonic Esters | Photoinitiators for UV Curing | researchgate.netresearchgate.net |
| Polyacrylic acid + 4-Hydroxybenzophenone | Castor Oil | UV-Oligomer with Benzophenone Side Chains | Macromolecular Photoinitiator | scientific.net |
Formation of Benzophenone-5 Conjugates for Supramolecular Chemistry Applications
The benzophenone core is a valuable photophore that can be conjugated to other molecules to create complex supramolecular assemblies. These assemblies are large, ordered structures formed through non-covalent interactions.
A notable example is the conjugation of benzophenone derivatives with self-assembling peptides, such as diphenylalanine (Phe-Phe). rsc.orgacs.org In this strategy, a benzophenone carboxylic acid derivative is chemically linked to the peptide. The resulting conjugate can self-assemble in solution to form nanostructures like fibers, ribbons, and hydrogels. acs.org
The benzophenone unit within these conjugates serves as a localized photoactive component. For instance, benzophenone-diphenylalanine conjugates have been used as supramolecular photocatalysts. rsc.org The self-assembly process creates a nanostructured environment that can influence photochemical reactions, such as the E→Z photoisomerization of stilbene (B7821643) derivatives. rsc.org Furthermore, these photo-responsive gels can be used as templates for spatially controlled photopolymerization, where the gel noodle acts as a localized photoinitiator. acs.org
Photochemical Synthesis and Mechanistic Investigations
The photochemistry of the benzophenone core is one of the most extensively studied topics in organic photochemistry. bgsu.edu While not a method for synthesizing Benzophenone-5 itself, these investigations are crucial for understanding the mechanism by which it and other benzophenones function as photostabilizers.
The primary photochemical process for benzophenone is its excitation by UV light from the ground state (S₀) to an excited singlet state (S₁). It then undergoes a highly efficient intersystem crossing (with nearly 100% yield) to the triplet state (T₁). wikipedia.orgbgsu.edu This triplet state is a diradical and is the key reactive species.
A classic photochemical reaction demonstrating this mechanism is the photoreduction of benzophenone to benzopinacol. bgsu.eduhilarispublisher.com
Excitation & Intersystem Crossing: Benzophenone absorbs a photon (hν) and forms the triplet diradical. (C₆H₅)₂C=O → [(C₆H₅)₂C=O]* (S₁) → [(C₆H₅)₂C-O•]* (T₁)
Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a suitable donor molecule (R-H), such as an alcohol (like isopropanol), to form a ketyl radical. wikipedia.orgbgsu.edu [(C₆H₅)₂C-O•]* (T₁) + R-H → (C₆H₅)₂C•-OH + R•
Dimerization: Two ketyl radicals then combine (dimerize) to form the stable product, benzopinacol. hilarispublisher.com 2 (C₆H₅)₂C•-OH → (C₆H₅)₂C(OH)-C(OH)(C₆H₅)₂
This well-established mechanism, where the excited benzophenone molecule dissipates energy through hydrogen abstraction, is fundamental to its role. The ability of the benzophenone core to absorb UV radiation and transition to a triplet state is the basis for its function in sunscreens and as a photoinitiator. wikipedia.orgbgsu.edu
Photo-induced Reactions in Benzophenone-5 Synthetic Pathways
The photochemistry of benzophenone is fundamental to understanding certain synthetic pathways involving its derivatives. Benzophenone is a highly effective photosensitizer, a property that is leveraged in various chemical syntheses. wikipedia.org Upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁), and then efficiently undergoes intersystem crossing to a long-lived triplet state (T₁). wikipedia.orgacs.org
The triplet state benzophenone is a diradical that can readily abstract a hydrogen atom from a suitable donor molecule to form a ketyl radical. wikipedia.orgrsc.org This reactivity is a cornerstone of its function in photo-induced reactions.
Key Photo-induced Processes:
Hydrogen Atom Transfer (HAT): The excited triplet state of benzophenone is a potent hydrogen abstractor. This process is fundamental to its use as a photoinitiator for polymerization and other radical reactions. wikipedia.orgresearchgate.net For instance, in the presence of an alcohol like isopropanol (B130326), excited benzophenone abstracts a hydrogen from the alcohol's alpha position, yielding a diphenylhydroxymethyl radical (ketyl radical) and an alcohol-derived radical. bgsu.edu
Energy Transfer: In certain systems, the excited benzophenone can act as an "antenna." Instead of directly participating in a reaction like HAT, it absorbs light energy and transfers it to another molecule. rsc.org A study on a novel isoindoline (B1297411) nitroxide containing a benzophenone chromophore demonstrated that upon UV exposure, the energy absorbed by the benzophenone is efficiently transferred to the nitroxide. This creates an excited state nitroxide that can then induce an efficient hydrogen atom transfer from unactivated alkanes. rsc.org
Photocatalysis: Benzophenone can serve as a metal-free photocatalyst. One study achieved the synthesis of alkylated pyrimidines through a photoinduced coupling between saturated heterocycles and sulfonylpyrimidines, mediated solely by photoexcited benzophenone. nih.gov
Photosensitized Cycloadditions: The ability of benzophenone to act as a sensitizer (B1316253) is utilized in reactions like [2+2] photochemical cycloadditions. In the synthesis of dimethyl cubane-1,4-dicarboxylate, benzophenone was used as an inexpensive sensitizer to facilitate a key cycloaddition step via irradiation. acs.org
Table 1: Summary of Research on Photo-induced Reactions
| Research Focus | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| General Photochemistry | Benzophenone is an effective photosensitizer that forms a long-lived triplet state upon UV irradiation, which can abstract hydrogen atoms to form a ketyl radical. | Establishes the fundamental photochemical behavior used in many synthetic applications. | wikipedia.org, bgsu.edu |
| Energy Transfer Mechanism | Benzophenone can act as an "antenna," absorbing and transferring energy to a linked nitroxide radical, which then performs hydrogen abstraction. | Demonstrates an alternative pathway where benzophenone facilitates a reaction without being consumed. | rsc.org |
| Metal-Free Photocatalysis | Photoexcited benzophenone can mediate the coupling of saturated heterocycles and sulfonylpyrimidines without any metallic catalysts. | Provides a method for C-H functionalization using an organic molecule as the photocatalyst. | nih.gov |
| Sensitized Cycloaddition | Used as a sensitizer in a [2+2] photochemical cycloaddition for the synthesis of a cubane (B1203433) derivative. | Highlights its utility in facilitating complex molecular rearrangements and constructions. | acs.org |
Free-Radical Coupling Mechanisms of Benzophenone-5 Related Compounds
The generation of radicals through photo-induced processes involving benzophenone leads to various coupling reactions. These mechanisms are central to creating new carbon-carbon bonds and have been explored in both simple and complex chemical systems.
The most classic example is the photoreduction of benzophenone to benzopinacol, first observed in the early 20th century. bgsu.eduwm.edu When benzophenone is irradiated in a hydrogen-donating solvent like isopropanol, it forms ketyl radicals. Two of these ketyl radicals can then couple to form benzopinacol, a dimeric alcohol. wm.eduresearchgate.net This reaction is a foundational example of a free-radical coupling reaction initiated by benzophenone.
More advanced synthetic strategies have merged benzophenone's hydrogen atom transfer (HAT) capability with other catalytic cycles to achieve sophisticated molecular couplings.
Key Free-Radical Coupling Mechanisms:
Pinacol Coupling: This involves the reductive coupling of two carbonyl groups. In the case of benzophenone, irradiation in isopropanol leads to two diphenylhydroxymethyl (ketyl) radicals that couple to form benzopinacol. wm.eduresearchgate.net Under certain conditions, coupling can also occur at the para position of the aromatic ring. bgsu.edu
Cross-Electrophile Coupling: A modern approach combines benzophenone HAT photocatalysis with other catalytic systems. One such strategy merges benzophenone photocatalysis with silyl (B83357) radical-induced halogen atom transfer (XAT) and nickel catalysis. acs.orgtorvergata.it In this mechanism, photoexcited benzophenone abstracts a hydrogen atom from a silane, generating a silyl radical. This silyl radical then abstracts a halogen atom from an alkyl halide to produce a carbon-centered radical. This radical is then intercepted by a nickel catalyst, which facilitates a cross-coupling reaction with an aryl electrophile to form a new C(sp³)–C(sp²) bond. acs.orgtorvergata.it
Coupling with Alkyl Radicals: In the context of polymer chemistry, the photoinitiated crosslinking of polyethylene (B3416737) by benzophenone involves the formation of ketyl radicals and polymer alkyl radicals. These different radical species can cross-couple. Studies have identified the formation of α-alkylbenzhydrols, which result from the reaction of ketyl radicals with alkyl radicals generated from the polymer backbone. researchgate.net
Table 2: Summary of Research on Free-Radical Coupling Mechanisms
| Mechanism | Description | Products | Reference(s) |
|---|---|---|---|
| Pinacol Coupling | Two benzophenone-derived ketyl radicals undergo a coupling reaction. | Benzopinacol | wm.edu, researchgate.net, bgsu.edu |
| Nickel-Catalyzed Cross-Electrophile Coupling | Benzophenone photocatalysis is merged with silyl radical-induced XAT to generate carbon radicals from alkyl halides, which are then coupled with aryl halides via a nickel catalyst. | Arylated or alkylated compounds (C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds) | acs.org, torvergata.it |
| Ketyl-Alkyl Radical Cross-Coupling | Benzophenone ketyl radicals couple with alkyl radicals generated from a substrate (e.g., polyethylene). | α-alkylbenzhydrols | researchgate.net |
Environmental Occurrence and Spatial Distribution of Benzophenone 5
Detection in Aquatic Environmental Matrices
The primary route for Benzophenone-5 to enter aquatic environments is through indirect release from wastewater treatment plant (WWTP) effluents, which receive the compound from domestic wastewater. mdpi.comrsc.org Direct release from recreational activities is also a source. rsc.org Once in the aquatic environment, it is considered pseudo-persistent; although it can be degraded, its continuous release from wastewater sources maintains its presence. rsc.org The estimated environmental half-life for Sulisobenzone (B1217978) in a representative water column is approximately 3.5 years. iaea.org
Surface Waters (Rivers, Lakes, Marine Environments)
Sulisobenzone has been detected in various surface water bodies, with concentrations varying by location and proximity to urban or recreational areas.
Rivers and Lakes: In a study of surface waters in Shanghai, China, Benzophenone-4 (BP-4) was detected at concentrations reaching up to 131 ng/L. nih.gov The presence of BP-4 has also been confirmed in river water samples in other studies, often linked to upstream wastewater discharges. mdpi.comnih.gov Research has shown that the degradation of Sulisobenzone can be enhanced in river water under solar irradiation, primarily through reactions with hydroxyl radicals. iaea.orgresearchgate.net
Marine Environments: The detection of Sulisobenzone in marine environments is variable. A study conducted at a beach in Hong Kong Harbor reported a maximum concentration of 339 ng/L. nih.gov In contrast, monitoring studies along the coast of South Carolina, USA, did not detect Sulisobenzone in any of their marine water samples. icriforum.orgnoaa.govmq.edu.au Similarly, it was not detected in samples from four sites around the US Virgin Islands. icriforum.org This variability highlights the influence of local usage patterns and environmental conditions on its distribution.
Table 1: Detection of Benzophenone-5 (Sulisobenzone) in Surface Waters
| Environmental Matrix | Location | Concentration Range / Max Value | Reference(s) |
|---|---|---|---|
| River/Lake Water | Shanghai, China | Up to 131 ng/L | nih.gov |
| Marine Water | Hong Kong Harbor | Max: 339 ng/L | nih.gov |
| Marine Water | Coastal South Carolina, USA | Not Detected | noaa.govmq.edu.au |
| Marine Water | US Virgin Islands | Not Detected | icriforum.org |
Groundwater and Drinking Water Systems
The high mobility of Sulisobenzone in soil suggests a potential for it to leach into groundwater systems. nih.gov Studies have confirmed its presence in groundwater, although specific concentration data is limited in publicly available literature. mdpi.comnih.govrsc.org A 2024 study investigating soil aquifer treatment monitored Benzophenone-4 in aquifer sediments, indicating its transport into subsurface environments. acs.org The presence of benzophenone-type compounds in drinking water sources has been noted, particularly when these sources are impacted by sewage treatment plant effluent. nih.gov
Wastewater Treatment Plant Effluents
Wastewater Treatment Plants (WWTPs) are a major pathway for Benzophenone-5 to enter the environment. mdpi.com While WWTPs can achieve high removal efficiency for many benzophenone (B1666685) compounds, they are not completely effective at eliminating them. rsc.orgnih.gov Consequently, Sulisobenzone is consistently detected in WWTP effluents. rsc.orgiaea.org Studies have shown that four different types of benzophenone compounds have been detected in WWTPs in Hong Kong, with mean concentrations ranging from 18 to 1290 ng/L. taylorandfrancis.com Photodegradation of Sulisobenzone has been observed to be enhanced in filtered wastewater effluent under simulated solar irradiation. iaea.orgresearchgate.net
Presence in Solid Environmental Compartments
While Benzophenone-5 is highly water-soluble, its presence has also been investigated and confirmed in solid environmental matrices like sediments and sewage sludge.
Sediments and Suspended Particulate Matter
Based on its physicochemical properties, Sulisobenzone is not expected to significantly adsorb to suspended solids and sediment. nih.gov The estimated half-life in sediment is long (337.5 days), but its partitioning into sediment is predicted to be low. europa.eu However, detection in this compartment is not absent. A study focusing on aquifer recharge systems found that Benzophenone-4 was detected in aquifer sediment samples, suggesting accumulation over time. acs.org The same study also noted its presence in biofilm within the porous media. acs.org Other research has focused on developing methods for extracting and detecting benzophenones from suspended particulate matter. mdpi.comencyclopedia.pub
Sewage Sludge
Due to the lipophilic nature of some UV filters, they tend to accumulate in sewage sludge during wastewater treatment. researchgate.net Although Benzophenone-5 is hydrophilic, its presence in sludge is still an area of investigation. Analytical methods have been specifically developed for the determination of various benzophenone-type UV filters in sewage sludge samples. researchgate.netacs.org One study reported absolute recoveries for a suite of benzophenones from sludge ranging from 84% to 105%, demonstrating the feasibility of its detection in this matrix. encyclopedia.pub
Table 2: Detection of Benzophenone-5 (Sulisobenzone) in Solid Environmental Compartments
| Environmental Matrix | Finding | Reference(s) |
|---|---|---|
| Aquifer Sediment | Detected in samples during a soil aquifer treatment study. | acs.org |
| Sewage Sludge | Analytical methods developed for detection; detected as part of benzophenone suites. | encyclopedia.pubresearchgate.net |
Occurrence in Biota and Ecological Receptors
Benzophenones, a class of organic compounds utilized as UV filters in a multitude of personal care products, have become contaminants of emerging concern due to their detection in various environmental compartments. nih.gov Their physicochemical properties, particularly their lipophilic character, create a tendency for them to accumulate in the tissues of living organisms. mdpi.com While extensive research has documented the presence of several benzophenone derivatives in biota, specific monitoring data for Benzophenone-5 (BP-5) is notably limited in scientific literature. cosmileeurope.eu It is often evaluated alongside its parent compound, Benzophenone-4. cosmileeurope.eu The following sections detail the available knowledge on the occurrence of benzophenones in aquatic organisms and biofilms, contextualizing the potential for Benzophenone-5 accumulation.
Detection in Aquatic Organisms (e.g., Fish, Mussels)
The presence of benzophenone compounds in aquatic life is well-documented, with studies frequently identifying them in species such as fish and mussels. nih.govulpgc.es These organisms can absorb the compounds directly from contaminated water or through their diet, leading to bioaccumulation. ulpgc.es Mussels, as filter-feeding bivalves, are particularly susceptible to accumulating contaminants from the water column and are often used as bioindicators of pollution. europa.eu
Numerous studies have confirmed the presence of various benzophenones in aquatic species globally. For instance, Benzophenone-3 (BP-3) has been detected in marine and freshwater fish in Spain and Norway. nih.gov A study in Algoa Bay, South Africa, detected several benzophenones in mussels (Perna perna) and two species of fish (Seriola lalandi and Sardinops sagax). ntnu.no Similarly, other benzophenones and their metabolites, like Benzophenone-1 (BP-1), have been found in a wide range of organisms including mussels, jellyfish, and fish. nih.gov
Environmental Fate and Transformation Pathways of Benzophenone 5
Environmental Stability and Persistence Studies
The environmental persistence of Benzophenone-5 is a key factor in determining its potential for long-term environmental impact. Studies have investigated its stability in different environmental matrices, providing insights into its half-life and the factors influencing its degradation.
Half-Life Determinations in Various Environmental Media
The half-life of a compound is a measure of its persistence in a specific environment. For Benzophenone-5, half-life data is most available for aqueous environments, largely due to its use in water-soluble formulations.
In aquatic systems, the photodegradation of Benzophenone-5 is a significant removal pathway. Under simulated solar irradiation near the surface of water bodies, 24-hour averaged half-lives of approximately 4.0 days have been calculated. mdpi.com However, when extrapolated to a more environmentally representative water column, these half-lives can increase substantially to as long as 3.5 years. europa.eu One study noted that direct photolysis of Sulisobenzone (B1217978) is slow, with a direct photolysis rate constant (k_direct) of 5.39 ± 0.28 × 10⁻⁷ s⁻¹. europa.eu Another study estimated the half-life of BP-4 in mid-latitude summertime to be in the range of days to weeks, depending on environmental conditions. atamanchemicals.com
Information regarding the half-life of Benzophenone-5 in soil and sediment is less definitive. While it is generally expected to have low persistence in these compartments, specific degradation rates are not well-documented in the available literature. canada.cacoleparmer.com One source suggests that benzophenone (B1666685), in general, may biodegrade in soil over a period of 5 days, but photolysis on soil surfaces is not considered an important degradation pathway. researchgate.net
Table 1: Reported Half-Life of Benzophenone-5 in Various Environmental Media
| Environmental Medium | Condition | Reported Half-Life | Citation |
|---|---|---|---|
| Water (near surface) | Simulated solar irradiation | ~4.0 days | mdpi.com |
| Water (representative water column) | Extrapolated | 3.5 years | europa.eu |
| Water (mid-latitude, summertime) | - | Days to weeks | atamanchemicals.com |
| Soil | Biodegradation (general benzophenone) | ~5 days | researchgate.net |
Influence of Environmental Factors on Benzophenone-5 Stability
Several environmental factors can significantly influence the stability and degradation rate of Benzophenone-5.
Dissolved Organic Matter (DOM): The presence of dissolved organic matter, such as humic and fulvic acids found in natural waters, can accelerate the photodegradation of Benzophenone-5. mdpi.comeuropa.eu This enhanced degradation is attributed to indirect photolysis, where the excited state of DOM generates reactive oxygen species, such as hydroxyl radicals (•OH), which then degrade the Benzophenone-5 molecule. mdpi.comeuropa.eu
pH: The pH of the surrounding medium can affect the ionic state of Benzophenone-5, which has pKa values of approximately -2.4 for the sulfonic acid group and 7.6 for the hydroxyl group. google.com This means that in most environmental waters (pH 6-8), it will exist as a mix of neutral and anionic forms. csic.esresearchgate.net The speciation can influence its photoreactivity.
Other Substances: The presence of other substances can also impact degradation. For example, the presence of bromide ions, particularly in seawater, can lead to the formation of brominated transformation products. atamanchemicals.com
Transport and Distribution Mechanisms
The movement and partitioning of Benzophenone-5 within the environment are governed by its physicochemical properties and interactions with different environmental matrices.
Sorption and Desorption Dynamics in Porous Media
Benzophenone-5 is expected to have high mobility in soil. canada.ca This is based on an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 67. canada.ca As an anion in typical environmental pH ranges, it is not expected to adsorb strongly to soils containing organic carbon and clay. google.com The process of sorption and desorption in soils is influenced by the organic matter content and pH. rsc.org
Biofilms, which are communities of microorganisms encased in a polymeric matrix, can act as active sorbents for organic compounds in porous media. researchgate.net The charged nature of the extracellular polymeric substances in biofilms can favor the retention of ionic species like Benzophenone-5. researchgate.net
Partitioning Behavior in Multi-Phase Environmental Systems
The partitioning of a chemical between different environmental phases (e.g., water, sediment, air) is a critical determinant of its fate and potential for exposure. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's lipophilicity and potential to bioaccumulate. For Benzophenone-5, the estimated log Kow is 0.37, suggesting a low potential for bioconcentration in aquatic organisms. An estimated bioconcentration factor (BCF) of 3.2 further supports this. canada.ca
Due to its existence as an anion in most environmental conditions, volatilization from moist soil or water surfaces is not an expected transport pathway. canada.ca
Table 2: Physicochemical Properties Influencing Transport and Distribution of Benzophenone-5
| Property | Value | Implication for Environmental Fate | Citation |
|---|---|---|---|
| Estimated Koc | 67 | High mobility in soil | canada.ca |
| Estimated Log Kow | 0.37 | Low potential for bioaccumulation | |
| Estimated BCF | 3.2 | Low potential for bioconcentration in aquatic organisms | canada.ca |
| pKa | -2.4 (sulfonic acid), 7.6 (hydroxyl) | Exists as an anion in most environmental waters, affecting sorption and volatilization | google.com |
Photolytic Degradation Processes
Photodegradation is a primary transformation pathway for Benzophenone-5 in the environment, particularly in sunlit surface waters. This process can occur through direct absorption of sunlight or indirectly through reactions with photochemically produced reactive species.
Direct photolysis of Benzophenone-5 is considered a slow process. europa.eu The compound absorbs UV radiation, which can lead to its gradual breakdown. canada.ca However, indirect photolysis appears to be a more significant degradation mechanism. mdpi.comeuropa.eu
The main pathway for the enhanced photodegradation of Benzophenone-5 in the presence of dissolved organic matter is through reaction with hydroxyl radicals (•OH). mdpi.comeuropa.eu These highly reactive species are generated when DOM absorbs sunlight. In bromide-rich environments like seawater, reactions with the bromine radical anion (Br2•−) can also be an important transformation pathway. atamanchemicals.com The photodegradation of benzophenones generally follows pseudo-first-order kinetics.
The degradation of Benzophenone-5 can lead to the formation of various transformation products. For instance, under aerobic conditions with activated sludge, several transformation products have been identified, including hydroxylated derivatives.
Biodegradation Pathways
Biodegradation is a key environmental process where microorganisms break down organic compounds. nih.gov For Sulisobenzone (BP-4), this transformation is an important fate pathway, particularly in environments rich in microbial life such as wastewater treatment plants and soil.
Under aerobic conditions, Sulisobenzone (BP-4) is known to biodegrade. researchgate.netnih.govacs.org Studies using activated sludge from wastewater treatment plants have shown that BP-4 is transformed into at least nine different transformation products. researchgate.netacs.org The proposed biodegradation pathway begins with an initial reduction of the keto group in the BP-4 molecule to form a benzhydrol analogue. nih.govacs.org This initial step is followed by a series of subsequent reactions, including oxidation, demethylation (removal of a methyl group), and decarboxylation (removal of a carboxyl group), which result in the formation of extremely polar transformation products. nih.govacs.org
For UV filters in general, biodegradation can occur under both aerobic and anaerobic conditions, often through cometabolism, where the microbe degrades the compound while feeding on another primary energy source. acs.org The presence of labile organic carbon can, therefore, enhance this process. acs.org While specific studies on the anaerobic degradation of BP-4 are limited, research on other benzophenones and related compounds shows that anaerobic transformation does occur, though often at a slower rate than aerobic processes. acs.orgnih.gov
Microbial communities, particularly those organized into biofilms, play a critical role in the degradation of pollutants like Sulisobenzone (BP-4). acs.org A biofilm is a community of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). acs.orgnih.gov This structure offers protection to the microbes and can act as an effective sorbent for organic compounds. acs.orgnih.gov
In porous media such as soil and aquifers, biofilms have a dual function in the fate of BP-4: they act as both bioaccumulators and biodegraders. acs.org The biofilm matrix can trap and concentrate hydrophobic compounds from the water phase. acs.org This accumulation within the biofilm's active microbial environment ensures that significant biodegradation can occur, even if the intrinsic degradation rates are low. acs.org The structure of the microbial community within the biofilm is a key factor, as different species possess different metabolic capabilities for degrading pollutants and any associated inhibitors. mdpi.com
The biotransformation of Sulisobenzone (BP-4) is mediated by specific microbial enzymes. Although the individual enzymes have not been isolated in the context of BP-4 degradation, the observed chemical transformations allow for the inference of the enzyme classes involved.
The initial step in the aerobic pathway is the reduction of the ketone functional group to a secondary alcohol (a benzhydrol analogue). nih.govacs.org This reaction is catalyzed by reductase enzymes. Following this initial reduction, a cascade of other enzymatic reactions occurs. The subsequent proposed steps include:
Oxidation: Likely carried out by oxidase or oxygenase enzymes, which introduce oxygen atoms into the molecule. nih.gov
Demethylation: The removal of a methyl group is facilitated by demethylase enzymes. nih.gov
Decarboxylation: The removal of a carboxyl group is catalyzed by decarboxylase enzymes. nih.gov
These enzymatic processes collectively break down the parent BP-4 molecule into a series of smaller, more polar transformation products, which constitutes its biodegradation pathway. nih.govacs.org
Transformation Products (TPs) Identification and Characterization
The environmental transformation of Benzophenone-5 (BP-5), also known as Sulisobenzone and Benzophenone-4 (BP-4), leads to a variety of transformation products (TPs). These reactions are primarily driven by processes such as chlorination during water disinfection, advanced oxidation processes (AOPs), and biodegradation. The resulting TPs can have different chemical properties and environmental fates compared to the parent compound.
Formation of Hydroxylated and Carboxylated Benzophenone-5 Transformation Products
The introduction of hydroxyl and carboxyl groups is a key pathway in the degradation of many organic pollutants, including benzophenone-type UV filters.
Research into the biotransformation of BP-5 under aerobic conditions using activated sludge has shown that its degradation pathway begins with the reduction of the keto moiety to form a benzhydrol analogue. nih.gov Subsequent reactions, including oxidation and demethylation, lead to the formation of highly polar TPs. nih.gov While specific hydroxylated TPs of BP-5 are formed through these processes, primary biodegradation of benzophenones, in general, often results in hydroxylated products. nih.gov
Advanced oxidation processes (AOPs) are also significant contributors to the formation of hydroxylated derivatives. Studies using UV/H₂O₂ and UV/persulfate processes have identified the formation of hydroxylated intermediates from BP-5. mdpi.comresearchgate.netnih.gov For instance, in the UV/H₂O₂ process, 12 different intermediates of BP-4 were identified, with degradation occurring through reactions initiated by hydroxyl radicals (•OH), including hydroxylation, dihydroxylation, and demethylation. researchgate.net Similarly, the oxidation of 2,2'-dihydroxy-4-methoxybenzophenone (BP-8) has been shown to proceed through steps involving hydroxylation and carboxylation. nih.gov While direct evidence for specific carboxylated products of BP-5 is limited in the reviewed literature, the formation of phenolic and benzoic acid-like products has been noted as a result of the hydrolysis of ester intermediates formed during chlorination processes. researchgate.netnih.govnih.gov This suggests that carboxylation is a plausible, albeit less directly documented, transformation pathway for BP-5.
The table below summarizes the types of hydroxylated and carboxylated TPs that are indicated in the literature for Benzophenone-5 and related compounds.
| Transformation Process | Parent Compound | Transformation Product Type | Reference |
| Aerobic Biodegradation | Benzophenone-5 (BP-4) | Benzhydrol analogue, other polar TPs | nih.gov |
| General Biodegradation | Benzophenones | Hydroxylated BPs | nih.gov |
| UV/H₂O₂ Process | Benzophenone-5 (BP-4) | Hydroxylated, Dihydroxylated intermediates | researchgate.net |
| Ferrate(VI) Oxidation | Benzophenone-5 (BP-4) | Hydroxylated products | mdpi.com |
| Chlorination (Hydrolysis of intermediates) | Benzophenone-5 (BP-4) | Phenolic and benzoic products | researchgate.netnih.gov |
| Oxidation | Benzophenone-8 (BP-8) | Hydroxylated and Carboxylated products | nih.gov |
Chlorination By-products of Benzophenone-5 and Related Derivatives
During water disinfection, BP-5 readily reacts with free chlorine, leading to the formation of various chlorinated and other by-products. qucosa.de The transformation pathways are complex and dependent on factors like pH and the concentration of the chlorinating agent. researchgate.netnih.govnih.gov
Several distinct reaction routes have been identified:
Electrophilic Substitution: The primary reaction is the substitution of hydrogen atoms on the phenolic ring with chlorine, forming mono-, di-, and even tri-chlorinated analogues of BP-5. researchgate.netnih.gov
Desulfonation: A key transformation involves the replacement of the sulfonic acid group with a chlorine atom, a type of ipso-substitution. This reaction is preferred in neutral aqueous solutions where the sulfonic group is ionized. researchgate.netnih.govchem-soc.si
Baeyer-Villiger Type Oxidation: The carbonyl group of the ketone can be oxidized to form a phenyl ester derivative. researchgate.netnih.gov
Hydrolysis: The ester by-products formed can then be hydrolyzed, breaking down into corresponding phenolic and benzoic acid compounds. researchgate.netnih.govnih.gov
Decarboxylation: In some intermediates, the carboxyl group can be replaced by a chlorine atom. researchgate.netnih.gov
Studies have identified several specific chlorinated by-products of BP-5. For example, in a neutral aqueous environment, chlorination can lead to the formation of 5-chloro-2-hydroxy-4-methoxybenzophenone (resulting from desulfonation and chlorination) and 3,5-dichloro-2-hydroxy-4-methoxybenzophenone. chem-soc.si In the presence of iodide ions during chlorination, iodinated disinfection by-products can also be formed. nih.gov
The following table details some of the identified chlorination by-products of Benzophenone-5.
| Transformation Pathway | Identified By-product | Chemical Formula (example) | Reference |
| Electrophilic Substitution | Mono-chlorinated BP-4 analogues | C₁₄H₁₁ClO₆S | researchgate.netnih.gov |
| Electrophilic Substitution | Di-chlorinated BP-4 analogues | C₁₄H₁₀Cl₂O₆S | researchgate.netnih.gov |
| Electrophilic Substitution | Tri-chlorinated BP-4 analogues | C₁₄H₉Cl₃O₆S | researchgate.netnih.gov |
| Desulfonation & Chlorination | 5-chloro-2-hydroxy-4-methoxybenzophenone | C₁₄H₁₁ClO₃ | chem-soc.si |
| Desulfonation & Di-chlorination | 3,5-dichloro-2-hydroxy-4-methoxybenzophenone | C₁₄H₁₀Cl₂O₃ | chem-soc.si |
| Baeyer-Villiger Oxidation | Phenyl ester derivatives | Not Specified | researchgate.netnih.gov |
| Hydrolysis of Ester TP | Phenolic and benzoic products | Not Specified | researchgate.netnih.gov |
Assessment of Transformation Product Persistence
Studies on the photostability of chlorinated TPs have shown that some are less stable than the parent BP-5 compound. For instance, dichloro-derivatives of the related Benzophenone-3 were found to be less stable in water under UV-A irradiation than the parent compound, which is not the case for monochloro-derivatives. chem-soc.si This suggests that sunlight can play a role in the further degradation of certain chlorinated by-products.
However, not all transformation products are readily degraded. One study noted the formation of a by-product that remained persistent in the solution after 80 minutes of reaction with chlorine. researchgate.net Furthermore, research on the degradation of BP-5 in a UV/chlorine process revealed a complex behavior where a transformation between a chlorinated product and the parent BP-5 was reversible. nih.gov The chlorinated by-product could undergo photolytic dechlorination, leading to a rebound in the concentration of BP-5. nih.gov This indicates that under certain conditions, such as the presence of UV light, some chlorinated TPs may not be terminal products but can revert to the parent compound, complicating the assessment of their ultimate environmental fate.
In aerobic biodegradation studies, the transformation of BP-5 led to the formation of at least nine different TPs, which were found to be more toxic to the bacterium Vibrio fischeri than BP-5 itself. nih.gov The formation of these more polar and potentially persistent metabolites highlights the need to consider TPs in environmental risk assessments. qucosa.de
Photochemical and Photophysical Studies of Benzophenone 5
Ultraviolet Absorption Characteristics and Electronic Transitions
The ability of benzophenone (B1666685) derivatives to absorb UV radiation is rooted in their electronic structure, which allows for specific electronic transitions upon photon absorption. The conjugated system formed by the phenyl rings and the carbonyl group gives rise to characteristic absorption bands in the UV spectrum. nih.gov These absorptions are mainly attributed to two types of electronic excitations: π→π* and n→π*. nih.gov
The electronic absorption spectrum of the benzophenone chromophore is characterized by distinct bands corresponding to π→π* and n→π* transitions.
π→π Transitions: These are high-energy, high-intensity absorptions that involve the excitation of an electron from a bonding π orbital to an antibonding π orbital. mdpi.com These transitions are associated with the aromatic system (the phenyl rings) and the C=O group. mdpi.comresearchgate.net In the parent benzophenone molecule, these transitions give rise to strong absorption bands, typically observed at shorter wavelengths in the UV spectrum. mdpi.comscialert.net For instance, in n-heptane, benzophenone exhibits π→π* transitions around 203.6 nm and 248.2 nm. mdpi.com
n→π Transitions: This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen atom to an antibonding π orbital of the carbonyl group. edinst.commsu.edu Compared to π→π* transitions, the n→π* transition is typically lower in energy and has a much lower intensity. msu.edu This transition is formally forbidden by symmetry selection rules, which accounts for its weak absorption. For benzophenone in non-polar solvents, this transition appears as a weak band at longer wavelengths, around 340-350 nm. mdpi.comunipi.it
The conjugated structure of benzophenones allows for efficient delocalization of electrons, which is crucial for their function as UV absorbers. nih.gov For Benzophenone-5's acidic form, sulisobenzone (B1217978) (Benzophenone-4), characteristic absorption peaks are found at approximately 286 nm, corresponding to the UVB range, and a weaker one around 325-340 nm in the UVA range. nih.govmdpi.com
The solvent environment can significantly influence the position and intensity of the UV absorption bands of benzophenone derivatives. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states. Studies on the parent benzophenone molecule illustrate these effects clearly.
The n→π* transition typically undergoes a hypsochromic (blue) shift when the solvent polarity increases, particularly in protic solvents like ethanol (B145695) and water. mdpi.comscialert.net This is because the non-bonding electrons on the carbonyl oxygen can form hydrogen bonds with protic solvent molecules. This hydrogen bonding stabilizes the ground state more than the excited state, thus increasing the energy required for the transition. scialert.netacs.org
Conversely, the π→π* transitions generally experience a bathochromic (red) shift in polar solvents. mdpi.comscialert.net The π* excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents, which lowers the transition energy. scialert.net
The table below summarizes the solvatochromic shifts observed for the parent benzophenone molecule in different solvents, which provides a model for the behavior of Benzophenone-5.
| Solvent | Dielectric Constant (ε) | Band I (π→π) (nm) | Band II (π→π) (nm) | Band III (n→π*) (nm) |
| n-Heptane | 1.9 | 203.6 | 248.2 | 346.6 |
| n-Hexane | 1.88 | 205.3 | 247.6 | ~340-350 |
| Ethanol | 24.5 | 205.6 | 252.2 | 334.0 |
Data compiled from multiple sources. mdpi.comscialert.net
Excited State Dynamics and Energy Transfer
Upon absorbing a UV photon and reaching an excited singlet state (S₁ or S₂), Benzophenone-5 undergoes a series of rapid and efficient photophysical processes to dissipate the absorbed energy, thereby preventing it from causing photodegradation to the product it is designed to protect.
One of the most critical properties of the benzophenone chromophore is its exceptionally efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). wikipedia.org The quantum yield for this process is nearly 100%. wikipedia.orgedinst.com
The process often follows this pathway:
Initial excitation populates a singlet state, either the S₁(n,π) state directly or a higher energy S₂(π,π) state, which then rapidly internally converts to the S₁ state. edinst.comedinst.com
From the S₁(n,π) state, a very fast and efficient intersystem crossing occurs. According to El-Sayed's rules, ISC is more efficient between states of different orbital character. Therefore, the transition from the S₁(n,π) state to a nearby T₂(π,π*) state is highly favored. edinst.comnih.gov
Following population of the T₂(π,π) state, the molecule undergoes rapid internal conversion to the lowest triplet state, T₁(n,π). acs.orgrsc.org
This entire sequence from the S₁ state to the T₁ state is extremely fast, occurring on a picosecond timescale in solution. researchgate.netnih.gov The resulting long-lived triplet state is the key intermediate responsible for the subsequent photochemical reactions of benzophenones. edinst.comhilarispublisher.com
The T₁(n,π) triplet state of benzophenone has the character of a diradical (or biradicaloid), with one unpaired electron on the carbonyl oxygen and another in the π system. wikipedia.orgnih.gov This makes the excited triplet state a potent hydrogen atom abstractor. It can abstract a hydrogen atom from a suitable donor molecule (often represented as R-H) present in its environment. wikipedia.orgnih.govpsu.edu
This reaction produces a benzophenone ketyl radical and a substrate radical (R•). psu.eduacs.org The reaction can be generalized as: ³BP* + R-H → BP-OH• + R•
This reactivity is a cornerstone of benzophenone photochemistry and is exploited in various applications, though in the context of sunscreens, it can also lead to the generation of reactive radical species. The efficiency of hydrogen abstraction depends on the nature of the hydrogen donor and the solvent environment. acs.org
The solvent environment not only affects the absorption spectrum (solvatochromic shifts) but also profoundly influences the excited-state dynamics.
Influence on Intersystem Crossing : The relative energies of the S₁(n,π) and T₂(π,π) states can be modulated by the solvent. In polar, hydrogen-bonding solvents, the S₁(n,π*) state is destabilized (blue-shifted), which can alter the energy gap between the singlet and triplet states, potentially affecting the rate of intersystem crossing. acs.orgacs.org
Influence on Hydrogen Abstraction : The rate of hydrogen atom abstraction by the triplet-state benzophenone can be significantly altered by the solvent. scispace.com Solvents can influence the reaction through specific interactions, such as hydrogen bonding to the triplet-state benzophenone, or by altering the properties of the hydrogen-donor substrate. acs.orgacs.org For example, studies have shown that hydrogen bonding between triplet-state benzophenone and phenol (B47542) accelerates the hydrogen-atom abstraction reaction. acs.org In some cases, the solvent itself can act as a hydrogen donor. acs.org The lifetime of the triplet state, and thus its opportunity to react, is also dependent on the solvent and the presence of quenchers like molecular oxygen. edinst.com
Photosensitization Mechanisms of Benzophenone-5
Benzophenone-5, a sulfonated derivative of benzophenone, exhibits significant photochemical activity, primarily functioning as a photosensitizer. Photosensitization is a process where a molecule, the photosensitizer, absorbs light energy and then transfers this energy to another molecule, which subsequently undergoes a chemical reaction. Benzophenone and its derivatives are classic examples of Type II photoinitiators. nih.gov Unlike Type I photoinitiators that undergo direct bond cleavage upon irradiation to form radicals, Type II initiators like Benzophenone-5 require a co-initiator or hydrogen donor to generate the radical species necessary for initiating chemical processes such as polymerization. nih.gov The core of this mechanism lies in the efficient population of its triplet excited state upon absorbing UV radiation.
Role of Benzophenone-5 as a Triplet Sensitizer (B1316253) in Photochemical Reactions
The function of Benzophenone-5 as a photosensitizer is intrinsically linked to its electronic structure and photophysical properties. Upon absorbing a photon of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), typically through an n → π* transition. hilarispublisher.commedicaljournals.se For benzophenones, the subsequent step is a highly efficient and rapid process known as intersystem crossing (ISC), where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). wikipedia.orgntu.edu.sgnih.gov This transition is highly probable, with a quantum yield approaching 100% in many benzophenone systems. wikipedia.orgnih.gov
The resulting triplet state is a diradical species with a significantly longer lifetime than the singlet excited state. ntu.edu.sg This extended lifetime allows the excited benzophenone molecule to interact with other molecules in the system. As a triplet sensitizer, Benzophenone-5 can participate in photochemical reactions primarily through two pathways:
Energy Transfer: The triplet Benzophenone-5 can transfer its excitation energy to a suitable acceptor molecule, causing the acceptor to reach its own triplet state while the Benzophenone-5 returns to its ground state. hilarispublisher.comntu.edu.sg This process is fundamental in reactions where the target molecule does not efficiently absorb light or fails to form a reactive triplet state on its own. The efficiency of this energy transfer is governed by the triplet energy levels of the donor (Benzophenone-5) and the acceptor.
Hydrogen Abstraction: The triplet state of benzophenone is known to efficiently abstract a hydrogen atom from a suitable hydrogen donor (often a solvent, monomer, or a specific co-initiator like an amine or thiol). wikipedia.orgacs.org This reaction generates a ketyl radical from the benzophenone and a new radical from the hydrogen donor molecule. wikipedia.orgacs.org These newly formed radicals are the active species that initiate subsequent chemical reactions, most notably polymerization. acs.org
The table below summarizes key photophysical properties of the parent compound, benzophenone, which are foundational to understanding the behavior of its derivatives like Benzophenone-5.
| Property | Value/Description | Reference(s) |
| Excitation Transition | n → π* | hilarispublisher.com |
| Intersystem Crossing (ISC) Yield | Nearly 100% (S₁ → T₁) | wikipedia.org |
| Triplet State Energy (T₁) | ~69 kcal/mol | hilarispublisher.com |
| Triplet State Lifetime | Varies by environment; can be several microseconds | psu.edu |
| Primary Photoreaction | Hydrogen abstraction from a donor molecule | wikipedia.orgacs.org |
Applications in Photo-initiated Polymerization and Curing Systems
The ability of Benzophenone-5 to act as a potent triplet sensitizer and generate free radicals makes it a valuable component in industrial applications, particularly in photo-initiated polymerization and UV curing. cosmileeurope.eudrugbank.com These technologies are used to rapidly transform liquid monomer and oligomer formulations into solid, cross-linked polymers for coatings, inks, adhesives, and 3D printing. wikipedia.orgontosight.airesearchgate.net
In a typical UV-curable system, Benzophenone-5 is included in the formulation along with polymerizable monomers (e.g., acrylates), oligomers, and a hydrogen donor co-initiator. nih.gov The curing process is initiated as follows:
Light Absorption: The system is exposed to UV light, which is preferentially absorbed by Benzophenone-5. nih.gov
Triplet Formation: Benzophenone-5 undergoes intersystem crossing to its reactive triplet state. wikipedia.org
Radical Generation: The excited Benzophenone-5 abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine) or the monomer itself. nih.govacs.org This creates a ketyl radical and a highly reactive alkylamino radical (in the case of an amine co-initiator). nih.gov
Polymerization Initiation: The newly formed radicals, particularly the one derived from the co-initiator, attack the double bonds of the acrylate (B77674) or other monomers, initiating a free-radical chain polymerization reaction. acs.org
Curing: The chain reaction propagates rapidly, leading to the formation of a highly cross-linked, solid polymer network, a process known as curing. researchgate.net
This photosensitization mechanism is leveraged in various industrial settings. For instance, benzophenone-initiated polymerization has been used to create hydrogel coatings on polymer surfaces and to graft functional polymers onto substrates. nih.govmdpi.commdpi.com
The table below outlines research findings related to the use of benzophenone as a photoinitiator.
| Application/System Studied | Monomer(s) | Key Findings | Reference(s) |
| Surface Modification of PDMS | Acrylamide (AAm), N-isopropylacrylamide (NIPAM), Hydroxyethyl methacrylate (B99206) (HEMA) | Benzophenone-initiated UV polymerization successfully created hydrogel coatings. Coating properties were dependent on monomer concentration and UV exposure time. | mdpi.com |
| Photo-grafting Polymerization | Methacrylic acid (MAA), Styrene (St), Methyl methacrylate (MMA) | Benzophenone abstracts hydrogen from the substrate surface (LDPE), creating radicals that initiate graft polymerization of various monomers. | nih.gov |
| Vertical Alignment of Liquid Crystals | Dianhydride (BTDA) and Diamine (DMMDA) to form Polyimide (PI), then grafted with Dodecyl Acrylate (DA) | Polyimide containing benzophenone groups acted as a photoinitiator to graft acrylate polymers, inducing vertical alignment of liquid crystals. | mdpi.com |
| General Free Radical Polymerization | Styrene | Benzophenone acts as a photosensitizer for benzoyl peroxide, enabling polymerization with visible light where the primary initiator does not absorb. | ntu.edu.sg |
Advanced Analytical Methodologies for Environmental Quantification of Benzophenone 5
Comprehensive Sample Preparation Techniques
Effective sample preparation is a critical preceding step to instrumental analysis, aimed at extracting and concentrating Benzophenone-5 from complex environmental samples while minimizing matrix interference. The choice of technique is often dictated by the sample matrix (e.g., water, soil, sediment) and the required detection limits.
Solid-Phase Extraction (SPE) and its Derivatives (e.g., Dispersive SPE)
Solid-Phase Extraction (SPE) is a widely utilized and highly effective technique for the extraction and pre-concentration of Benzophenone-5 from aqueous samples. mdpi.comnih.gov This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample.
For the analysis of benzophenones in water, SPE cartridges are a common choice. nih.gov One study detailing the analysis of several UV filters, including Sulisobenzone (B1217978) (Benzophenone-4, a closely related compound), in water samples employed Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges with a 500 mg bed mass. noaa.gov The general procedure involves acidifying the water sample, for instance to pH 2 with hydrochloric acid, before loading it onto the conditioned cartridge. noaa.gov Elution of the retained analytes is then typically achieved using a mixture of organic solvents, such as a 1:1 mixture of methanol (B129727) and acetone. noaa.gov Research has demonstrated high recovery rates for benzophenone (B1666685) derivatives from water samples using Oasis HLB SPE cartridges, often ranging from 91% to 96%. nih.gov
For more complex matrices like sludge, a preliminary solid-liquid extraction may be necessary before the SPE cleanup. nih.gov This can involve freeze-drying the sample followed by extraction with a solvent mixture like methanol/water (e.g., in a 5:3 ratio). nih.gov The extract is then acidified before proceeding with the SPE protocol. nih.gov
Dispersive Solid-Phase Extraction (dSPE) is a variation of SPE that involves dispersing the sorbent material directly into the sample solution. This increases the surface area for interaction and can lead to faster extraction times. mdpi.com For the analysis of benzophenones, novel sorbents like zeolitic imidazolate framework-8 (ZIF-8) have been used in dSPE, achieving recoveries of 81.2% to 94.1% from various water samples. mdpi.com Another approach involves magnetic dSPE (mDSPE), where magnetic nanoparticles are used as the sorbent, allowing for easy separation of the sorbent from the sample using an external magnet. mdpi.com
| Parameter | Details for Benzophenone-5 Analysis | References |
| SPE Sorbent | Oasis HLB (Hydrophilic-Lipophilic Balance) | noaa.govnih.gov |
| Sample Pre-treatment | Acidification to pH 2 | noaa.gov |
| Elution Solvents | Methanol/acetone (1:1, v/v) | noaa.gov |
| Typical Recoveries | 91% - 96% (from water) | nih.gov |
| dSPE Sorbents | Zeolitic imidazolate framework-8 (ZIF-8), Magnetic Nanoparticles | mdpi.com |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a classical extraction technique that remains relevant for the isolation of benzophenones from environmental samples, particularly from solid and semi-solid matrices like soil and sediment. mdpi.comencyclopedia.pub The method is based on the differential solubility of the analyte in two immiscible liquid phases.
For the analysis of benzophenones in sediment and sludge, a common approach involves an initial extraction with an organic solvent. encyclopedia.pub One study reported using a mixture of methanol and ethyl acetate (B1210297) (15:85 v/v) for this purpose. encyclopedia.pub This procedure yielded recoveries greater than 80% for most benzophenones from sediments and over 70% from sludge. encyclopedia.pub In some cases, the organic extract is then washed with a salt solution, such as 5% sodium chloride, to remove water-soluble impurities. koreascience.kr For soil samples, LLE has been employed with recoveries for benzophenone reported to be in the range of 51-59%. koreascience.kr The choice of extraction solvent is crucial and can include n-hexane, diethyl ether, chloroform, ethyl acetate, and dichloromethane. google.com
| Parameter | Details for Benzophenone-5 Analysis | References |
| Application Matrix | Sediment, Sludge, Soil | mdpi.comencyclopedia.pubkoreascience.kr |
| Extraction Solvents | Methanol/Ethyl Acetate (15:85, v/v), n-Hexane | encyclopedia.pubkoreascience.kr |
| Washing Solution | 5% Sodium Chloride | koreascience.kr |
| Typical Recoveries | >80% (sediment), >70% (sludge), 51-59% (soil) | encyclopedia.pubkoreascience.kr |
Microextraction Techniques (e.g., Stir Bar Sorptive Extraction, Dispersive Liquid-Liquid Microextraction, Microextraction by Packed Sorbent)
In recent years, there has been a significant shift towards miniaturized extraction techniques that offer advantages such as reduced solvent consumption, lower costs, and faster sample throughput. researchgate.net
Stir Bar Sorptive Extraction (SBSE) is a technique where a magnetic stir bar coated with a sorptive phase, typically polydimethylsiloxane (B3030410) (PDMS), is used to extract analytes from a sample. csic.es For the analysis of benzophenones in soil, a method involving an initial extraction with methanol followed by SBSE of the extract has been described. mdpi.com The PDMS-coated stir bar is placed in the sample and stirred for a set period, after which the analytes are thermally desorbed or back-extracted with a solvent. csic.es
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method. It involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution of fine droplets. sci-hub.ru This maximizes the surface area for extraction. For the analysis of benzophenone-type UV filters, various DLLME methods have been developed, sometimes incorporating in-situ formation of ionic liquids as the extraction phase. mdpi.comthegoodscentscompany.com
Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE where a small amount of sorbent (1-4 mg) is packed into a syringe. mdpi.com This technique combines sample extraction, pre-concentration, and clean-up in a single device. mdpi.com MEPS has been successfully applied to the analysis of benzophenones in water and cosmetic samples, offering a fast and simple alternative to traditional SPE with significantly reduced solvent use. mdpi.comresearchgate.net An automated MEPS method coupled with LC-MS/MS has been developed for the determination of endocrine disruptors, including benzophenones, in wastewater. nih.gov
| Technique | Description | Application for Benzophenones | References |
| Stir Bar Sorptive Extraction (SBSE) | A coated magnetic stir bar extracts analytes from the sample. | Used for the analysis of benzophenones in water and soil extracts. mdpi.comcsic.es | mdpi.comcsic.es |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is injected into the sample. | Applied for the preconcentration of benzophenone-type UV filters from water samples. mdpi.comsci-hub.ruthegoodscentscompany.com | mdpi.comsci-hub.ruthegoodscentscompany.com |
| Microextraction by Packed Sorbent (MEPS) | A miniaturized SPE with the sorbent packed in a syringe. | Used for the analysis of benzophenones in water, wastewater, and cosmetic samples. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |
Chromatographic Separation and Detection Technologies
Following sample preparation, the extract is subjected to chromatographic analysis for the separation and quantification of Benzophenone-5. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. ijpsjournal.com It is widely used for the trace analysis of Benzophenone-5 and other benzophenones in complex environmental and biological matrices. ijpsjournal.comnih.gov
The chromatographic separation is typically achieved using a reversed-phase column, most commonly a C18 column. noaa.govnih.govnih.gov The mobile phase usually consists of a gradient mixture of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as methanol or acetonitrile (B52724). nih.govmdpi.comfrontiersin.org
For detection, electrospray ionization (ESI) is a common interface, which can be operated in either positive (ESI+) or negative (ESI-) mode, depending on the specific analyte and matrix. nih.gov Tandem mass spectrometry is performed in the selected reaction monitoring (SRM) mode, which enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. nih.gov
| Parameter | Details for Benzophenone-5 Analysis | References |
| Chromatographic Column | C18 reversed-phase columns (e.g., Hibar Purospher STAR HR R-18, Waters Acquity UPLC BEH C18) | noaa.govnih.govnih.gov |
| Mobile Phase (Aqueous) | Water with 0.1% formic acid or 10 mM ammonium acetate | nih.govmdpi.comfrontiersin.org |
| Mobile Phase (Organic) | Methanol or Acetonitrile | nih.govmdpi.com |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Method Detection Limits (MDLs) | Can reach low ng/L levels in water samples | noaa.gov |
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Diode Array Detectors (DAD) or UV-Vis detectors is also a widely used technique for the quantification of Benzophenone-5. nih.govgoogleapis.comwisdomlib.org While generally less sensitive than LC-MS/MS, HPLC-DAD/UV offers a robust and more accessible alternative for many applications.
Similar to LC-MS/MS methods, reversed-phase C18 columns are the standard for separation. helixchrom.comresearchgate.net A study on the impurity profiling of Sulisobenzone (Benzophenone-4) utilized a Kromasil C18 column with a mobile phase consisting of a mixture of 0.2% formic acid and acetonitrile in a 65:35 (v/v) ratio, with detection at 290 nm. researchgate.net Another method for the analysis of benzophenone employed a C18 column with a mobile phase of water, acetonitrile, and acetic acid (49:50:1) and UV detection at 254 nm. helixchrom.com The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. nih.gov
| Parameter | Details for Benzophenone-5 Analysis | References |
| Chromatographic Column | C18 reversed-phase columns (e.g., Kromasil C18, Heritage C18) | helixchrom.comresearchgate.net |
| Mobile Phase | Acetonitrile/water/formic acid or acetic acid mixtures | helixchrom.comresearchgate.net |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector | nih.govgoogleapis.comwisdomlib.org |
| Detection Wavelength | Typically in the range of 250-290 nm | helixchrom.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Select Derivatives
Direct analysis of the highly polar and non-volatile Benzophenone-5 by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. Therefore, a crucial derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis. mdpi.com This process chemically modifies the analyte, typically by replacing active hydrogens, such as those in the sulfonic acid and hydroxyl groups, with less polar, more volatile moieties.
Silylation is a common derivatization technique used for compounds containing hydroxyl, carboxylic, or sulfonic acid groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are employed to replace the active protons with trimethylsilyl (B98337) (TMS) groups. nih.gov This derivatization significantly reduces the polarity and increases the volatility of the compound, enabling its separation and detection by GC-MS. researchgate.net The optimization of the derivatization reaction, including temperature and time, is critical to ensure complete conversion and avoid degradation, thereby improving chromatographic performance. mdpi.com
Once derivatized, the compound can be analyzed using a GC-MS system. The gas chromatograph separates the derivatized Benzophenone-5 from other components in the sample extract based on their boiling points and interactions with the capillary column's stationary phase. The mass spectrometer then detects the separated derivative, providing both quantification and structural confirmation through its characteristic mass spectrum and fragmentation patterns. researchgate.net While powerful, this multi-step approach, including extraction, cleanup, and derivatization, can be complex and time-consuming. mdpi.com
Capillary Electrophoresis Techniques (e.g., Micellar Electrokinetic Capillary Chromatography)
Capillary Electrophoresis (CE) offers a potent alternative to liquid and gas chromatography for the analysis of charged and highly polar compounds like Benzophenone-5. researchgate.net CE techniques separate analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.
Micellar Electrokinetic Capillary Chromatography (MEKC) is a particularly suitable mode of CE for analyzing both neutral and charged analytes, including a wide range of UV filters. mdpi.commdpi.com In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. mdpi.com This forms micelles, which act as a pseudo-stationary phase. The separation mechanism involves the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. mdpi.com For sulfonated compounds like Benzophenone-5, the separation is governed by a combination of its intrinsic electrophoretic mobility and its interaction with the micelles. The technique has been successfully applied to separate various benzophenones in cosmetic and environmental samples. nih.govfda.gov.tw
To enhance the sensitivity of CE, which can be a limitation due to the small injection volumes, online preconcentration techniques are often employed. Field-Amplified Sample Injection (FASI) is one such technique that can significantly improve detection limits. nih.gov FASI works by dissolving the sample in a low-conductivity matrix. When a high voltage is applied, the electric field is amplified in the sample zone, causing the analytes to migrate rapidly and stack at the boundary of the higher-conductivity BGE, resulting in a concentrated band. nih.gov The combination of off-line solid-phase extraction (SPE) with FASI-CZE has been shown to achieve detection limits in the low microgram-per-liter range for benzophenones in river water. nih.gov
Method Validation and Performance Assessment
The development of reliable analytical methods requires rigorous validation to ensure the accuracy, precision, and sensitivity of the data. This involves assessing key performance parameters in the context of the specific environmental matrices being studied.
Recovery Rates and Matrix Effects in Diverse Environmental Samples
Recovery is a measure of the analytical method's extraction efficiency and is determined by analyzing samples spiked with a known concentration of the analyte before extraction. For benzophenones, acceptable recovery rates are typically sought to ensure the method accurately reflects the true concentration in the sample. Studies have reported recoveries for various benzophenones, including hydroxylated and methoxylated derivatives, in the range of 70% to 116% for sediment and sludge, 81% to 122% for wastewater, and 88% to 114% for groundwater. nih.govacs.org In another study analyzing water and soil, recoveries ranged from 62-114% and 60-125%, respectively. nih.gov
Matrix effects occur when components of the sample matrix, other than the analyte, interfere with the ionization process in the mass spectrometer, leading to either signal suppression or enhancement. frontiersin.org This can significantly impact the accuracy of quantification. These effects are evaluated by comparing the analytical response of a standard in a pure solvent to that of a standard spiked into a sample extract from which the analyte has been removed. frontiersin.org For benzophenones, matrix effects have been observed in complex samples like river water and umbilical cord blood. csic.espeerj.com To compensate for these effects, matrix-matched calibration or the use of isotopically labeled internal standards is often essential for accurate quantification. csic.escapes.gov.br
Limits of Detection and Quantification for Trace Analysis
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of 3. frontiersin.orgcsic.es The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy, often set at a signal-to-noise ratio of 10. csic.es
For the trace analysis of benzophenones in environmental samples, highly sensitive methods are required. Methods combining solid-phase extraction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have achieved low nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) quantification limits. For instance, validated methods have reported LOQs for various benzophenones ranging from 1.6 to 4.1 ng/L in surface water and 3.3 to 8.2 ng/L in wastewater. revistadechimie.ro For soil and sediment samples, LOQs can range from 0.16 to 2.70 ng/g and 0.06 to 0.33 ng/g, respectively. acs.orgresearchgate.net The combination of off-line SPE with FASI-CZE has yielded LOQs in the range of 0.06–0.6 μg/L in river water matrices. nih.gov
| Analyte(s) | Matrix | Method | LOD | LOQ | Source |
|---|---|---|---|---|---|
| Benzophenone derivatives | Surface Water | SPE-LC-MS/MS | - | 1.6-4.1 ng/L | revistadechimie.ro |
| Benzophenone derivatives | Wastewater | SPE-LC-MS/MS | - | 3.3-8.2 ng/L | revistadechimie.ro |
| Benzophenone derivatives | Soil | PLE-LC-MS/MS | 0.05-0.90 ng/g | 0.16-2.70 ng/g | researchgate.net |
| Benzophenone derivatives | Sediment | LLE-LC-MS/MS | - | 0.06-0.33 ng/g dw | acs.org |
| Benzophenone derivatives | River Water | SPE-FASI-CZE | 0.06-0.6 µg/L | - | nih.gov |
Novel Online and Two-Dimensional Analytical Systems
To improve sample throughput, reduce manual labor, and enhance separation power for complex environmental samples, researchers are developing automated online and multi-dimensional analytical systems.
Development of Two-Dimensional Liquid Chromatography for Transformation Product Analysis
Environmental processes like water disinfection (e.g., chlorination) can chemically alter Benzophenone-5, creating various transformation products (TPs) that may have their own toxicological profiles. nih.gov Identifying and quantifying these unknown TPs in a complex mixture presents a significant analytical challenge.
Two-dimensional liquid chromatography (2D-LC) is a powerful technique that significantly increases peak capacity and resolving power compared to conventional one-dimensional LC. chromatographyonline.com In a 2D-LC system, fractions from the first-dimension separation are transferred to a second-dimension column with different separation selectivity for further analysis. nih.govchromatographyonline.com
A novel 2D-LC method has been developed specifically for the analysis of benzophenone transformation products following chlorination. nih.gov In this system, the first dimension utilizes a standard reversed-phase LC to separate the components of the chlorinated sample. nih.gov Selected fractions are then transferred to a second dimension, which employs a bio-partitioning micellar chromatography system. nih.gov This second dimension can help in predicting the toxicity of the separated transformation products, offering a high-throughput method for both separation and preliminary toxicological assessment of TPs in complex environmental samples. nih.gov
Remediation and Mitigation Technologies for Benzophenone 5 Contamination
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH), to oxidize and degrade organic contaminants. mdpi.comnih.gov These processes are considered highly effective for the removal of persistent and poorly biodegradable compounds like benzophenone (B1666685) UV filters, which are often resistant to conventional treatments. mdpi.comsemanticscholar.org Various AOPs, including UV/H₂O₂, photocatalysis, Fenton processes, and sulfate (B86663) radical-based systems, have been investigated for their ability to degrade benzophenones. mdpi.comnih.gov
The UV/hydrogen peroxide (UV/H₂O₂) process is a widely utilized AOP where the photolysis of hydrogen peroxide by UV-C radiation (wavelengths below 254 nm) generates powerful hydroxyl radicals (•OH). mdpi.comnih.gov These radicals are non-selective and can rapidly oxidize a broad range of organic pollutants, breaking them down into smaller, often biodegradable molecules, and ultimately leading to mineralization into CO₂ and water. semanticscholar.orgmdpi.com
Research has demonstrated the high efficacy of this method for various benzophenone compounds. For instance, a study on Benzophenone-4 (BP-4), which is structurally similar to BP-5 due to the presence of a sulfonic acid group, showed complete transformation within 16 minutes. mdpi.com The degradation kinetics typically follow a pseudo-first-order model. mdpi.com The efficiency of the UV/H₂O₂ process is influenced by several key parameters, including the initial concentration of the contaminant, the dosage of hydrogen peroxide, UV light intensity, and the pH of the water matrix. semanticscholar.orgmdpi.com For example, in the degradation of Benzophenone-3 (BP-3), the optimal pH was found to be 6.0, and the degradation percentage decreased at higher initial concentrations of the pollutant. semanticscholar.org
The table below summarizes findings from studies on the degradation of various benzophenone-type UV filters using the UV/H₂O₂ process.
| Compound | Initial Concentration | H₂O₂ Dose | UV Intensity | Removal/Degradation Rate | Reference |
| Benzophenone (BP) | 13.8 mg·L⁻¹ | 0.40 mmol·L⁻¹ | 1150 µW·cm⁻² | Predicted k = 0.068 min⁻¹ | mdpi.com |
| 4,4′-dihydroxy-benzophenone (HBP) | 13.8 mg·L⁻¹ | 0.40 mmol·L⁻¹ | 1150 µW·cm⁻² | Predicted k = 0.032 min⁻¹ | mdpi.com |
| Benzophenone-3 (BP-3) | Not specified | Not specified | 254 nm | Degradation achieved after 8 hours | semanticscholar.org |
| Benzophenone-4 (BP-4) | Not specified | Not specified | Not specified | Complete transformation in 16 minutes | mdpi.com |
| Benzophenone-9 (BP-9) | Not specified | Not specified | Not specified | Complete transformation in 16 minutes | mdpi.com |
This table presents data for benzophenone analogues to illustrate the general effectiveness of the UV/H₂O₂ process, as specific data for Benzophenone-5 is limited.
Heterogeneous photocatalysis is an AOP that employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon activation by UV radiation, generates electron-hole pairs that lead to the formation of reactive oxygen species, including hydroxyl radicals. mdpi.comproakademia.eu This technology has been effectively applied to the degradation of benzophenones. mdpi.com
To improve efficiency, particularly under visible light, and to overcome the need for catalyst recovery, research has focused on the development of novel photocatalytic materials. These include composite materials where TiO₂ is combined with other oxides or immobilized on various substrates. Studies have investigated composites such as PbO/TiO₂ and Sb₂O₃/TiO₂ for the degradation of BP-3, achieving removal efficiencies of up to 87% and 80%, respectively. cienve.org.tw The degradation rate in these systems is dependent on parameters such as pH, catalyst loading, and the initial pollutant concentration. cienve.org.twnih.gov For instance, the degradation of BP-3 using PbO/TiO₂ and Sb₂O₃/TiO₂ composites was found to be more effective under alkaline conditions (pH 7–9). mdpi.com
Other novel materials have also shown significant promise. A copper tungstate/nickel oxide (CuWO₄/NiO) nanocomposite demonstrated 91.93% removal of benzophenone at pH 11. nih.gov Another study reported that a 1 wt% α-Bi₂O₃@g-C₃N₄ composite could decompose 92% of BP-3. cienve.org.tw
The following table showcases the performance of various novel photocatalytic materials in degrading benzophenones.
| Photocatalyst | Target Compound | Key Conditions | Removal Efficiency | Reference |
| PbO/TiO₂ | Benzophenone-3 | Alkaline pH (7-9) | Up to 87% | cienve.org.tw |
| Sb₂O₃/TiO₂ | Benzophenone-3 | Alkaline pH (7-9) | Up to 80% | cienve.org.tw |
| CuWO₄/NiO | Benzophenone | pH 11, 5 mg catalyst dose, 8 hr | 91.93% | nih.gov |
| α-Bi₂O₃@g-C₃N₄ (1 wt%) | Benzophenone-3 | Visible light | 92% | cienve.org.tw |
| TiO₂ P25 | 2-phenylbenzimidazole-5-sulfonic acid (PBSA) | pH 3, 40 mg catalyst dose | 85% loss in 15 min | proakademia.eu |
This table includes data for various benzophenones and the structurally related PBSA to highlight the potential of novel photocatalysts for compounds like Benzophenone-5.
The Fenton process is a homogenous catalytic process that uses a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals. mdpi.comnih.gov The reaction is highly effective in acidic conditions. The efficiency of this process can be significantly enhanced by irradiation with UV or visible light, a system known as the photo-Fenton process. mrforum.comresearchgate.net In the photo-Fenton reaction, the photoreduction of Fe³⁺ back to Fe²⁺ accelerates the catalytic cycle, leading to a higher production rate of hydroxyl radicals. mdpi.com
These processes are widely used for the removal of recalcitrant organic pollutants. mrforum.com Studies focusing on benzophenone-type UV filters have demonstrated their successful removal from aqueous solutions. mdpi.comcapes.gov.br For example, the photo-Fenton process was found to be capable of completely removing Benzophenone-1 (BP-1) and Benzophenone-2 (BP-2). mdpi.comcapes.gov.br A key advantage of this treatment is that it can significantly increase the biodegradability of the wastewater, as indicated by an increase in the BOD₅/COD ratio, by transforming persistent parent compounds into more biodegradable intermediates. mdpi.com The identification of reaction byproducts indicates that hydroxylation of the parent molecule is a primary degradation pathway under these conditions. capes.gov.br
| Process | Target Compound(s) | Key Conditions | Outcome | Reference |
| Photo-Fenton | Benzophenone-1 (BP-1) | Simulated sunlight, optimized Fe²⁺ and H₂O₂ | Complete removal, increased biodegradability | mdpi.comcapes.gov.br |
| Photo-Fenton | Benzophenone-2 (BP-2) | Simulated sunlight, optimized Fe²⁺ and H₂O₂ | Complete removal, increased biodegradability | mdpi.comcapes.gov.br |
| Fenton | General organics | Acidic pH | Effective degradation of non-biodegradable compounds | nih.gov |
This table illustrates the effectiveness of Fenton-based processes on benzophenone analogues.
AOPs based on the sulfate radical (SO₄•⁻) have emerged as a potent alternative to hydroxyl radical-based systems. mdpi.com Sulfate radicals are generated through the activation of precursors like peroxymonosulfate (B1194676) (PMS) or persulfate (PS). mdpi.comnih.gov These radicals possess a high redox potential, a longer half-life compared to •OH, and are less susceptible to scavenging effects, making them highly efficient for degrading organic contaminants. mdpi.comacs.org
Activation of persulfate can be achieved through various methods, including heat, UV irradiation, transition metals, or alkaline conditions. tandfonline.comfrontiersin.org Research on the degradation of benzophenone (BP) using thermally activated persulfate demonstrated that the degradation was enhanced by elevated temperatures, alkaline pH, and higher persulfate concentrations. tandfonline.com The study identified that both sulfate (SO₄•⁻) and hydroxyl (HO•) radicals were involved in the oxidation process. tandfonline.com The presence of other ions in the water matrix can have a complex impact; for instance, chloride (Cl⁻) showed a dual effect, promoting degradation at low concentrations and inhibiting it at high concentrations, while bromide (Br⁻) strongly suppressed the reaction. tandfonline.com
| Activation Method | Target Compound | Key Findings | Reference |
| Thermal | Benzophenone (BP) | Degradation promoted by higher temperature and alkaline pH. | tandfonline.com |
| UV | General Organics | UV is a highly important activation method for PS and PMS. | mdpi.com |
| Various (Heat, UV, Metal Ions) | General Organics | Generates SO₄•⁻, which has a higher redox potential and longer lifetime than •OH. | mdpi.comacs.orgfrontiersin.org |
This table highlights the principles and findings of sulfate radical-based AOPs for benzophenone degradation.
Biological Treatment Systems
Biological treatment systems utilize microorganisms to break down organic pollutants. While effective for many components of domestic and industrial wastewater, their efficiency for synthetic, persistent micropollutants like benzophenone-type UV filters is often limited, as these compounds are typically poorly biodegradable. mdpi.comsemanticscholar.org
Conventional wastewater treatment plants (WWTPs) commonly employ a combination of physical and biological processes, such as primary clarification (sedimentation), activated sludge, and sometimes tertiary filtration. mdpi.com However, these standard processes are generally not designed to remove persistent and soluble organic micropollutants and have shown limited effectiveness in eliminating benzophenone-type UV filters from water. mdpi.comcienve.org.tw
Studies have consistently reported the incomplete removal of these compounds in conventional WWTPs. cienve.org.twacs.org For example, processes like coagulation and flocculation were found to be ineffective for the removal of 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (BP-4). proakademia.eu The activated sludge process, the most common form of secondary biological treatment, shows variable and often low removal efficiencies for many UV filters. uts.edu.au While some personal care products can be removed with efficiencies between 82-100%, many UV filters pass through the treatment system largely unchanged. uts.edu.auresearchgate.net The detection of benzophenones in WWTP effluents confirms that these conventional systems are not a reliable barrier for preventing their entry into the aquatic environment. cienve.org.tw
| Treatment Process | Target Compound(s) | Reported Removal Efficiency | Reference |
| Coagulation/Flocculation/Sedimentation | Benzophenone-3 (BP-3) | 22-28% | mdpi.com |
| Coagulation/Flocculation | Benzophenone-4 (BP-4) | Ineffective | proakademia.eu |
| Activated Sludge | General Personal Care Products (PCPs) | 78-90% (variable) | uts.edu.au |
| Conventional WWTP | Benzophenone-3 (BP-3) | Incomplete removal | cienve.org.tw |
| Granular Activated Carbon (GAC) Filtration | Benzophenone | GAC accounted for 53% of overall OC removal in a DWT plant | researchgate.net |
This table summarizes the limited efficiency of conventional treatment processes for benzophenones.
Soil Aquifer Treatment (SAT) for Benzophenone-5 Removal
Soil Aquifer Treatment (SAT) is a sustainable and effective technology for wastewater treatment and reuse, which can also remove contaminants of emerging concern (CECs) like Benzophenone-5. researchgate.netnih.gov The process involves the infiltration of wastewater effluent through a thick vadose (unsaturated) zone, which acts as a natural reactor where physical, chemical, and biological processes improve water quality. researchgate.net
Research investigating the fate of benzophenone-type UV filters, including Benzophenone-4 (BP-4), which is synonymous with Benzophenone-5, in SAT systems has demonstrated significant removal efficiencies. nih.govnih.gov Studies have shown that SAT systems can achieve much higher elimination rates for these compounds than conventional primary and secondary wastewater treatments combined. researchgate.netnih.gov The natural attenuation of recalcitrant compounds during infiltration through the porous media is a key factor in the effectiveness of SAT. nih.gov
To further boost performance, SAT systems can be enhanced with a reactive barrier. nih.govacs.org One study utilized a reactive barrier composed of clay and vegetable compost, which was found to significantly improve the removal of all detected UV filters from the water. nih.govacs.orgresearchgate.net This enhancement is attributed to the promotion of biochemical activity and the development of robust biofilm communities within the treatment system. nih.govresearchgate.net For instance, a SAT system integrated with such a reactive barrier proved to be significantly more efficient at contaminant removal than a conventional SAT setup. researchgate.netnih.gov
Table 1: Comparative Removal of Benzophenone-Type UV Filters in Different Treatment Systems This table summarizes findings from a study on the removal of various contaminants, including benzophenones, highlighting the enhanced efficiency of Soil Aquifer Treatment (SAT) systems.
| Compound | Removal in Conventional WWTP (%) | Removal in SAT with Reactive Barrier (%) |
|---|---|---|
| Benzophenone-3 | High (16-100%) | Significantly Higher |
| Benzophenone-1 | High (16-100%) | Significantly Higher |
| Carbamazepine | Low | 69-81% |
Data sourced from a study assessing contaminant abatement in WWTP and SAT systems. nih.gov
Biofilm-Enhanced Biodegradation in Porous Media
Biofilms play a crucial role in the removal of benzophenones during Soil Aquifer Treatment. nih.govnih.gov These complex assemblages of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), act as active sorbents and biodegradation hotspots for organic compounds within porous media. nih.gov The EPS matrix can have both positive and negative charges, facilitating the retention of various ionic species, while lipids within the biofilm promote the retention of lipophilic compounds. nih.gov
In the context of Benzophenone-5 and other benzophenone-type UV filters, biofilms function as both accumulators and biodegraders. nih.govresearchgate.netdiva-portal.org Research has shown that while these compounds may be present at low concentrations in the mobile water phase, the amounts retained within the biofilm and sediment can be orders of magnitude larger. nih.govnih.govdiva-portal.org This accumulation within the biofilm is a critical step, as it ensures that significant biodegradation can occur even if the degradation rates are inherently low. nih.govdiva-portal.org Retention and degradation are primarily restricted to this immobile compartment. researchgate.net
A study investigating the fate of UV filters in SAT systems found that metabolites of benzophenones were detected in the biofilm, even when they were not present in the mobile water samples, providing strong evidence for biodegradation occurring within the biofilm. nih.govdiva-portal.org The presence of labile organic carbon, such as that provided by a vegetable compost reactive barrier, enhances this biodegradation process, which can occur under both aerobic and anaerobic conditions, often through cometabolism. nih.gov
Adsorption and Physical Removal Techniques
Alongside biological processes, physical and chemical removal techniques are vital for addressing Benzophenone-5 contamination, particularly in water treatment contexts.
Application of Adsorbents for Benzophenone-5 Sequestration
Adsorption is a widely used and effective technique for removing organic pollutants from aqueous media due to its operational simplicity, cost-effectiveness, and low energy requirements. mdpi.com Activated carbon (AC) is the most common and widely utilized adsorbent for eliminating a broad range of organic compounds, including personal care products and endocrine disruptors like benzophenones. mdpi.combenthambooks.com
Research has demonstrated the efficacy of commercial activated carbon for the removal of benzophenone-type compounds from wastewater. mdpi.com In one study, batch adsorption experiments were conducted to remove three different benzophenones from aqueous solutions. mdpi.com The results showed high removal percentages under specific conditions. mdpi.com Adsorption processes are considered highly beneficial compared to other methods because of their straightforward design, high selectivity, and resistance to toxic substances. researchgate.net
Table 2: Activated Carbon Adsorption Efficiency for Benzophenone-Type Compounds This table presents the results from a batch adsorption experiment using commercial activated carbon to remove benzophenone compounds from an aqueous solution.
| Compound | Initial Concentration (mg/L) | Adsorbent Dose (g) | Contact Time (h) | pH | Temperature (°C) | Removal Percentage (%) |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzophenone (4-HBP) | 25 | 0.025 | 10 | 7 | 25 | 88.6 |
| Benzophenone-3 (BP-3) | 25 | 0.025 | 10 | 7 | 25 | 99.9 |
| Benzophenone-1 (BP-1) | 25 | 0.025 | 10 | 7 | 25 | 86.5 |
Data adapted from a study on the adsorption of sunscreen compounds using commercial activated carbon. mdpi.com
Beyond conventional activated carbon, research is ongoing into various low-cost adsorbents derived from natural materials, as well as agricultural and industrial wastes, to provide economically viable and environmentally sound alternatives. benthambooks.comresearchgate.net
Membrane Filtration and Separation Technologies
Membrane separation technology is a promising approach for the selective removal of a wide range of organic pollutants from water. iwaponline.comhelsinki.fi This technology, which includes processes like reverse osmosis (RO), nanofiltration (NF), ultrafiltration (UF), and microfiltration (MF), uses semi-permeable membranes to act as a barrier to contaminants. iwaponline.comhelsinki.firesearchgate.net It is considered a cost-effective and ecological solution, notable for its minimal use of chemicals and the absence of hazardous byproducts. iwaponline.comhelsinki.fi
The effectiveness of membrane filtration depends on the type of membrane and the properties of the pollutant. iwaponline.com For removing emerging contaminants like Benzophenone-5, high-pressure-driven membrane processes such as NF and RO are generally more effective than UF and MF due to their smaller pore sizes. researchgate.net These technologies can effectively remove a range of physical, biological, and chemical pollutants. helsinki.fi The selection of an appropriate membrane is a critical first step and is influenced by the size of the pollutant and the characteristics of the wastewater. iwaponline.com
Integrated Remediation Strategies for Complex Environmental Matrices
Addressing the contamination of Benzophenone-5 in complex environmental matrices, such as wastewater effluent or sludge, often requires more than a single treatment method. encyclopedia.pub Integrated remediation strategies, which combine multiple technologies, can offer enhanced efficiency and more comprehensive contaminant removal. researchgate.netunifi.it
One such approach is the hybrid system of adsorption and membrane filtration. researchgate.net This can involve using adsorption as a pre-treatment to reduce the contaminant load before membrane filtration, integrating adsorbents within a membrane system, or using adsorption as a post-treatment polishing step. researchgate.net Such hybrid systems have been shown to improve performance compared to standalone systems. researchgate.net
Ecotoxicological Investigations and Mechanistic Studies in Non Human Organisms
Acute and Chronic Ecotoxicity Assessments in Aquatic Biota
Benzophenone-5, along with other benzophenone (B1666685) derivatives, is recognized for its potential to harm aquatic organisms. nih.gov These compounds are characterized by high lipophilicity and persistence, which contribute to their adverse effects. nih.gov
Impacts on Fish and Aquatic Invertebrates (e.g., Daphnids)
Acute toxicity studies have been conducted on various aquatic species to determine the immediate effects of benzophenone exposure. For instance, research on Daphnia magna, a species of water flea, is frequently used to assess the impact on aquatic invertebrates. mdpi.comnih.gov While specific data for Benzophenone-5 is limited, studies on the broader class of benzophenones indicate a range of toxicities. For example, the 48-hour median lethal concentration (LC50) for various benzophenones in Daphnia magna can vary significantly, with some compounds showing higher toxicity than others. researchgate.net
In fish, such as the zebrafish (Brachydanio rerio), acute toxicity tests have also been performed. mdpi.comnih.gov The 96-hour LC50 values for different benzophenones demonstrate a range of effects, highlighting the importance of assessing each compound individually. mdpi.com Generally, daphnids and fish are considered more sensitive to the toxic effects of these chemicals than algae. plos.org
Interactive Data Table: Acute Toxicity of Benzophenone Compounds in Aquatic Organisms
| Compound | Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Benzophenone (BP) | Chlorella vulgaris | 96 h | EC50 | 6.86 | mdpi.com |
| Benzophenone (BP) | Daphnia magna | 24 h | LC50 | 7.63 | mdpi.com |
| Benzophenone (BP) | Brachydanio rerio | 96 h | LC50 | 14.73 | mdpi.com |
| Benzophenone-3 (BP-3) | Chlorella vulgaris | 96 h | EC50 | 2.98 | mdpi.com |
| Benzophenone-4 (BP-4) | Chlorella vulgaris | 96 h | EC50 | 201.00 | mdpi.com |
| Benzophenone-3 (BP-3) | Daphnia magna | 48 h | LC50 | 1.67 | mdpi.com |
| Benzophenone-4 (BP-4) | Daphnia magna | 48 h | LC50 | >100 | mdpi.com |
| Benzophenone-3 (BP-3) | Brachydanio rerio | 96 h | LC50 | 3.53 | mdpi.com |
| Benzophenone-4 (BP-4) | Brachydanio rerio | 96 h | LC50 | >100 | mdpi.com |
Effects on Algae and Marine Microalgae (e.g., Chaetoceros neogracilis)
The impact of benzophenones extends to primary producers in aquatic ecosystems, such as algae. Studies on the green alga Chlorella vulgaris have been conducted to assess growth inhibition. mdpi.comnih.gov The half-maximal effective concentration (EC50) values from these studies provide a measure of the compound's toxicity to algal populations. mdpi.com
Recent research has also focused on marine diatoms like Chaetoceros neogracilis. These studies investigate how different benzophenones, including the widely used Benzophenone-3, affect physiological and molecular processes. nih.govresearchgate.net Exposure to these compounds can lead to reduced growth and photosynthesis, as well as membrane damage. plymouth.ac.uk Transcriptomic analysis has revealed that benzophenones can disrupt key pathways, including those related to ribosomes, photosynthesis, and photosynthetic antenna proteins. nih.govresearchgate.net
Endocrine-Disrupting Potential in Ecological Receptors
A significant area of concern regarding benzophenones is their potential to act as endocrine-disrupting chemicals (EDCs) in wildlife. nih.govsafecosmetics.org These compounds can interfere with the hormonal systems of various organisms, leading to a range of adverse effects.
Mechanism of Endocrine System Disruption in Aquatic Organisms
Benzophenones can disrupt the endocrine system through multiple mechanisms. nih.gov These include mimicking the effects of estrogen by binding to estrogen receptors (ERα), altering the metabolism of endogenous steroid hormones, and acting as antagonists to androgen receptors. nih.gov Some benzophenones have been shown to induce the expression of vitellogenin, an egg yolk precursor protein, in male fish, which is a clear indicator of estrogenic activity. mdpi.comnih.gov The disruption of the hypothalamic-pituitary-gonadal (HPG) axis is a key pathway through which these chemicals exert their effects. nih.govfrontiersin.org
Comparative Endocrine Activity of Benzophenone-5 and its Transformation Products
The endocrine activity of benzophenones can vary depending on their specific chemical structure. qucosa.de Hydroxylated benzophenones, which can be formed through biodegradation, often exhibit increased endocrine activity compared to their parent compounds. researchgate.net For instance, some hydroxylated derivatives show both estrogenic and antiandrogenic activities. openbiotechnologyjournal.com
Impacts on Reproductive and Developmental Processes in Non-Human Species
The endocrine-disrupting effects of benzophenones can translate into significant impacts on the reproduction and development of non-human species. taylorandfrancis.comnih.gov Exposure to these chemicals has been linked to reproductive disorders in wildlife, including altered hormone concentrations and impaired viability of offspring. nih.gov
In fish, exposure to certain benzophenones has been shown to affect reproduction. safecosmetics.orgmadesafe.org For example, studies have documented effects on the ovaries of female fish and the testes of males, leading to reduced production of eggs and sperm. safecosmetics.org Furthermore, exposure during early life stages can lead to developmental toxicity. mdpi.com For instance, some benzophenones have been found to interfere with the segmentation process, blood circulation, and facial formation in zebrafish embryos. plos.org Life-cycle exposure to some UV filters has been shown to disrupt the reproductive endocrine system and lead to adverse effects in subsequent generations of zebrafish. frontiersin.org
Neurotoxicity and Other Systemic Effects in Environmental Organisms
Benzophenone-5 (BP-5), a water-soluble UV filter, and its related benzophenone compounds have been the subject of ecotoxicological studies to determine their impact on non-human organisms. While specific data on the neurotoxicity of BP-5 is limited, the broader class of benzophenones (BPs) has been shown to exhibit neurotoxic effects in various organisms. nih.govnih.gov For instance, studies on other BPs have indicated potential developmental neurotoxicity in zebrafish. nih.gov
Beyond neurotoxicity, benzophenones can cause a range of systemic effects. In aquatic animals, exposure to certain BPs has been linked to endocrine disruption and reproductive toxicity. safecosmetics.orgresearchgate.net For example, benzophenone-4 (BP-4), a structurally similar compound, has been shown to interfere with the expression of genes related to sex hormones in zebrafish. safecosmetics.org In fish, some BPs can affect reproduction. nih.gov Furthermore, prolonged or repeated exposure to benzophenone has been shown to potentially cause damage to the liver and kidneys in rats if swallowed. carlroth.com
Molecular Mechanisms of Toxicity and Detoxification in Non-Human Organisms
Transcriptomic and Proteomic Responses to Benzophenone-5 Exposure
The molecular mechanisms underlying the toxicity of benzophenones involve complex cellular responses. While specific studies on BP-5 are not abundant, research on related compounds like benzophenone-3 (BP-3) and benzophenone-4 (BP-4) provides valuable insights.
Transcriptomic Studies:
In zebrafish eleuthero-embryos and adult males, exposure to BP-4 has been shown to alter the transcripts of genes involved in hormonal pathways. researchgate.net Studies on the marine diatom Chaetoceros neogracilis exposed to BP-3 revealed significant changes in gene expression. The primary pathways affected included ribosomal pathways, photosynthesis, and photosynthetic antenna protein pathways. nih.gov Specifically, BP-3 was found to uniquely disrupt carbon fixation, plant hormone signaling, and protein processing pathways. nih.govresearchgate.net
Proteomic Studies:
Proteomic analyses have been employed to understand the cellular responses to benzophenone exposure. In the marine bacterium Epibacterium mobile, exposure to BP-3 led to changes in the regulation of 56 proteins. stir.ac.uk These proteins are involved in various cellular functions, including xenobiotic export, detoxification, oxidative stress response, motility, and metabolism of fatty acids, iron, and amino acids. stir.ac.uk In plant roots, exposure to oxybenzone (B1678072) (BP-3) resulted in alterations to root respiratory homeostasis, the manifestation of damaging reactive oxygen species (ROS), and changes to disease resistance-associated proteins. nih.govresearchgate.net These findings suggest that organisms activate detoxification and stress response pathways to counteract the toxic effects of benzophenones. stir.ac.uknih.gov
Disruption of Photosynthesis and Carbon Fixation Pathways in Algae
Benzophenones have been shown to negatively impact photosynthetic organisms like algae. nih.govsemanticscholar.org
Inhibition of Photosynthesis:
Exposure to oxybenzone (BP-3) has been found to inhibit the growth and chlorophyll (B73375) synthesis of both eukaryotic alga Chlorella sp. and prokaryotic alga Arthrospira sp.. nih.gov This inhibition is positively correlated with increasing concentrations of the compound. nih.gov The mechanism of this toxicity involves the direct inhibition of photosynthetic electron transport (PET), which in turn leads to the overproduction of reactive oxygen species (ROS). nih.gov Studies on cucumber leaves also demonstrated that oxybenzone inhibits PET between photosystem II (PSII) and photosystem I (PSI), which is crucial for the production of ATP and NADPH needed for CO2 assimilation. semanticscholar.org
Disruption of Carbon Fixation:
The inhibition of photosynthetic electron transport directly impacts carbon fixation. nih.govsemanticscholar.org By suppressing the production of ATP, which is necessary for the Calvin-Benson cycle, benzophenones limit the assimilation of CO2 and the synthesis of other essential biomacromolecules. nih.gov In the marine diatom Chaetoceros neogracilis, BP-3 was specifically shown to disrupt the carbon fixation pathway at the molecular level. nih.govresearchgate.net
Structure Activity and Structure Property Relationship Studies of Benzophenone 5
Influence of Molecular Structure on Photochemical Reactivity and Stability
The efficacy and stability of Benzophenone-5 as a UV filter are intrinsically linked to its molecular structure. The specific arrangement of its functional groups governs its interaction with UV radiation and the subsequent dissipation of energy.
Correlations between Substituent Effects and UV Absorption Characteristics
The UV absorption profile of Benzophenone-5 is determined by its core benzophenone (B1666685) structure, which is modified by hydroxyl, methoxy (B1213986), and sulfonate substituents. The parent benzophenone molecule absorbs UV light, but the addition of specific groups, known as auxochromes, alters the absorption characteristics. scialert.net
A critical feature of 2-hydroxybenzophenones, including Benzophenone-5, is the hydroxyl group (-OH) at the 2-position, which forms a strong intramolecular hydrogen bond with the adjacent carbonyl group (C=O). nih.govmdpi.com This creates a six-membered chelate ring. nih.govmdpi.com The absorption of UV energy facilitates the breaking of this hydrogen bond and the opening of the ring, a process that converts the electronic energy into thermal energy. nih.govmdpi.com This effective energy dissipation mechanism allows the molecule to return to its ground state without undergoing significant degradation, which is fundamental to its function as a photostable UV absorber. mdpi.com
Substituents have a marked effect on the maximum absorption wavelength (λmax). nih.gov Both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can cause a bathochromic shift (a shift to longer wavelengths). nih.gov In Benzophenone-5, the methoxy group (-OCH3) acts as an EDG, while the sulfonate group (-SO3Na) is an EWG. Studies on various benzophenone derivatives show that EDGs like methoxy groups and EWGs can extend the UV absorption range. nih.govresearchgate.net
| Substituent Type | Example on Benzophenone-5 | General Effect on UV Absorption |
| Ortho-Hydroxyl Group (-OH) | Present at C2 | Forms an intramolecular hydrogen bond with the carbonyl group, enabling efficient energy dissipation and conferring photostability. nih.govmdpi.com |
| Electron-Donating Group (EDG) | Methoxy (-OCH3) at C4 | Can increase electron density in the aromatic system, often leading to a bathochromic shift (longer λmax). nih.govresearchgate.net |
| Electron-Withdrawing Group (EWG) | Sulfonate (-SO3Na) at C5 | Can influence electronic transitions and reactivity; may contribute to shifts in the absorption spectrum. nih.govnih.gov |
Structural Features Dictating Excited State Lifetimes and Energy Transfer
Upon absorbing a photon, a molecule is promoted to an excited singlet state (S1). For benzophenones, this is followed by a highly efficient (nearly 100% yield) intersystem crossing to a lower-energy triplet excited state (T1). wikipedia.orgmsu.edu This triplet state is significantly longer-lived than the singlet state, with lifetimes that can range from microseconds to milliseconds, depending on the surrounding environment and temperature. psu.eduedinst.com
The long lifetime of the triplet state is central to the function of benzophenone as a photosensitizer. wikipedia.org It allows for the transfer of energy to other molecules, a process known as quenching or sensitization. rsc.orgarkat-usa.org This energy transfer is a primary mechanism by which UV absorbers protect materials from photodegradation. nih.gov The excited state can also be quenched through various relaxation mechanisms, with the lifetime of the triplet state known to decrease as temperature increases. edinst.com
Relationship between Structure and Environmental Fate Parameters
The environmental behavior of Benzophenone-5, including its distribution, persistence, and degradation, is dictated by its physicochemical properties, which are a direct result of its molecular structure.
Structural Determinants of Biodegradability and Photodegradation Susceptibility
The persistence of Benzophenone-5 in the environment is a balance between its inherent stability and its susceptibility to degradation processes.
Biodegradability : Benzophenone-type UV filters are generally known to be poorly biodegradable. semanticscholar.orgmdpi.com While some data suggests Benzophenone-5 is not persistent, other reports indicate that data on its biodegradability is lacking, though related compounds are known to be resistant to microbial breakdown. europa.eucosmileeurope.eu When biodegradation does occur, it is often a slow, cometabolic process. acs.org
Photodegradation : Although designed for photostability, Benzophenone-5 is subject to photodegradation in the environment. Direct degradation from sunlight alone is considered a slow process. iaea.org The more significant pathway is indirect photolysis, which involves reactions with highly reactive species like hydroxyl radicals (•OH) that are naturally generated in sunlit waters. iaea.orgresearchgate.net The presence of dissolved organic matter enhances this process by acting as a photosensitizer for radical formation. researchgate.net The estimated environmental half-life for sulisobenzone (B1217978) near the water's surface is a few days, but this can extend to several years in a deeper water column where light penetration is limited. iaea.orgresearchgate.net
The presence of the electron-withdrawing sulfonate group also influences its reactivity. For instance, in the presence of nitrite, benzophenones can be degraded and nitrated. However, the sulfonate group makes the molecule less reactive towards degradation by nitrogen dioxide radicals compared to other benzophenone derivatives. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Ecotoxicity
Quantitative Structure-Activity Relationship (QSAR) models are used to predict the ecotoxicological effects of chemicals based on their molecular structure, providing a way to assess risk without extensive animal testing. canada.ca Studies on benzophenone-type UV filters have identified key molecular descriptors that correlate with their toxicity to various aquatic organisms. nih.govsci-hub.ru
For organisms like the water flea (Daphnia magna), toxicity has been shown to be primarily driven by the compound's hydrophobicity , typically measured by log Kow. nih.govsci-hub.ru In contrast, for the bacterium Photobacterium phosphoreum, toxicity is more closely related to the electronic properties of the benzophenone derivatives. nih.govsci-hub.ru
Given Benzophenone-5's very low log Kow of -1.42, its ecotoxicity profile is expected to differ significantly from its more hydrophobic counterparts. mdpi.comsemanticscholar.org Its toxicity is less likely to be driven by narcosis (a mechanism related to hydrophobicity) and more likely influenced by its specific electronic structure and potential to interact with biological molecules in other ways. One study noted that polyhydroxy-substituted benzophenones were exceptions to general toxicity trends observed for other BPs. nih.gov This highlights that while general QSAR models are useful, the specific combination of substituents, as seen in Benzophenone-5, can lead to unique toxicological behavior. nih.govnih.gov
| Organism | Key Toxicity Descriptor | Relevance to Benzophenone-5 |
| Daphnia magna | Hydrophobicity (log Kow) nih.govsci-hub.ru | Low hydrophobicity (log Kow = -1.42) suggests a toxicity mechanism other than non-polar narcosis is likely dominant. mdpi.comsemanticscholar.org |
| Photobacterium phosphoreum | Electronic Properties nih.govsci-hub.ru | The combination of electron-donating (-OCH3) and electron-withdrawing (-SO3Na) groups creates a unique electronic profile that would be a key determinant of its toxicity to this organism. |
Predictive Models for Toxicity to Aquatic Organisms
The ecotoxicological risk of benzophenone-type UV filters, including Benzophenone-5, is a subject of significant research, with predictive models offering a means to assess potential harm to aquatic ecosystems without extensive in vivo testing. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models are prominent in this field, establishing mathematical relationships between the physicochemical properties of chemicals, derived from their molecular structure, and their biological activity. sci-hub.ruresearchgate.net These models are crucial for prioritizing chemicals for further testing and for designing safer alternatives. researchgate.net
Research into the aquatic toxicity of the benzophenone class of compounds has led to the development of specific QSAR models. sci-hub.ru A notable study developed QSAR models for the toxicity of 13 benzophenone-type UV filters against the marine luminescent bacterium Photobacterium phosphoreum and the freshwater crustacean Daphnia magna. sci-hub.ru The findings revealed that the mechanisms of toxicity differ between these organisms. For P. phosphoreum, toxicity is primarily linked to the electronic properties of the benzophenone molecules. In contrast, for D. magna, hydrophobicity was identified as the main driver of toxicity. sci-hub.ru
The study highlighted the influence of specific molecular substitutions on toxicity. For instance, the introduction of a sulfonic acid group at the 5-position, a defining feature of Benzophenone-5, was found to decrease toxicity to both P. phosphoreum and D. magna when compared to the parent benzophenone structure. sci-hub.ru
The predictive power of these QSAR models is evaluated using statistical metrics. The models developed using Density Functional Theory (DFT) descriptors demonstrated good estimation abilities and stability, as indicated by their statistical parameters. sci-hub.ru
Table 1: Statistical Validation of QSAR Models for Benzophenone Toxicity to Aquatic Organisms This table presents the statistical parameters for the QSAR models developed to predict the toxicity of benzophenone-type compounds.
| Organism | Model Type | R² (Coefficient of Determination) | q² (Cross-validated R²) |
| P. phosphoreum | DFT Descriptors | 0.905 | 0.649 |
| D. magna | DFT Descriptors | 0.923 | 0.823 |
Source: Adapted from Liu et al. (2015). sci-hub.ru
The use of such validated QSAR models is encouraged by regulatory frameworks like REACH to fill data gaps and reduce animal testing. mdpi.com Programs like ECOSAR (Ecological Structure-Activity Relationships) are also employed to predict the aquatic toxicity of compounds like Benzophenone-4 and its intermediates, indicating that degradation products can sometimes be more toxic than the parent compound. mdpi.com
Structural Alerts for Endocrine-Disrupting Potential
Benzophenones as a chemical class have been identified as potential endocrine disruptors, capable of interfering with the hormonal systems of organisms. mdpi.comacs.org A "structural alert" is a molecular feature or substructure that is known to be associated with a particular type of biological activity, such as endocrine disruption.
Reviews of benzophenone-type UV filters have demonstrated a structure-related potential for endocrine activity. nih.gov In one analysis, a structural alert for a high potential of endocrine-disrupting activity was assigned to 11 different benzophenone derivatives. nih.govresearchgate.net The primary mechanism of concern is often the interaction with nuclear receptors, such as the estrogen and androgen receptors. mdpi.com The core diarylketone scaffold of benzophenones is a key structural feature, and substitutions on the phenyl rings significantly modulate their biological activity. mdpi.com For example, primary biodegradation often results in hydroxylated benzophenones, which can exhibit a structure-related increase in endocrine activity compared to the parent compounds. nih.gov
While many studies focus on hydroxylated and methoxy-substituted benzophenones like BP-3, regulatory bodies have cast a wider net. The European Commission, for instance, issued a call for data on several UV filters with potential endocrine-disrupting properties, specifically including Benzophenone-5, to inform safety assessments. europa.eu
In silico tools are frequently used to screen for these structural alerts. In a case study for Benzophenone-4, which is structurally similar to Benzophenone-5 (2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid), the VEGA profiler tool triggered a potential alert for estrogen receptor binding. unilever.com However, this alert was not consistent across other profiling tools, highlighting the variability and ongoing refinement of in silico prediction methods. unilever.com
Computational Chemistry and In Silico Modeling Approaches
Computational chemistry and in silico modeling are indispensable tools for investigating the properties and potential hazards of chemicals like Benzophenone-5. These methods provide insights into molecular structure, electronic properties, and interactions with biological targets, which underpin the structure-activity relationships discussed previously.
Density Functional Theory (DFT) is a widely used quantum mechanical method to study the structural and electronic properties of benzophenone derivatives. researchgate.netsryahwapublications.com DFT calculations can accurately optimize the molecular geometry and determine key electronic parameters. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor, as it relates to the molecule's chemical reactivity and kinetic stability. sryahwapublications.com For benzophenones, studies have established a linear relationship between the calculated LUMO energies and the experimentally measured reduction potentials, which is important for understanding their electrochemical behavior and reactivity. researchgate.net
Table 2: Examples of In Silico Approaches for Benzophenone Assessment This table outlines various computational methods and their applications in the study of benzophenone compounds.
| Computational Method/Tool | Application | Key Findings/Outputs | Reference(s) |
| Density Functional Theory (DFT) | Calculation of molecular structure and electronic properties. | Optimized geometries, HOMO/LUMO energies, molecular orbital surfaces, vibrational frequencies. | researchgate.netsryahwapublications.comresearchgate.net |
| QSAR Modeling | Prediction of toxicity and biological activity. | Statistically validated models linking molecular descriptors to endpoints like aquatic toxicity. | mdpi.comsci-hub.ruresearchgate.net |
| Molecular Docking | Simulation of binding between a molecule and a biological receptor. | Prediction of binding affinity and mode of interaction with targets like the estrogen receptor. | mdpi.com |
| In Silico Toxicology Platforms (e.g., OECD QSAR Toolbox, DEREK Nexus) | Hazard identification and screening for toxicity endpoints. | Generation of structural alerts for effects like skin sensitization and receptor binding. | unilever.com |
| Physiologically-Based Kinetic (PBK) Models | Simulation of absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. | Prediction of target organ concentrations to extrapolate from in vitro to in vivo scenarios. | europa.eu |
These computationally derived descriptors are the foundation for building robust QSAR models. sci-hub.ru For example, electronic properties calculated via DFT were essential in developing the QSAR model for the toxicity of benzophenones to P. phosphoreum. sci-hub.ru
Beyond QSAR, a range of in silico tools is used for hazard assessment. Platforms like the OECD QSAR Toolbox, TOXTREE, and DEREK Nexus are employed to screen for various toxicity endpoints. unilever.com For instance, these tools can identify alerts for protein binding, which is an indicator of skin sensitization potential. unilever.com Molecular docking studies are used to simulate how benzophenone derivatives fit into the binding sites of biological targets, such as the estrogen receptor, providing a mechanistic basis for their potential endocrine-disrupting effects. mdpi.com Furthermore, physiologically-based kinetic (PBK) models can be developed to simulate the fate of a compound in an organism, helping to predict concentrations in target organs and to extrapolate findings from in vitro assays to in vivo exposure scenarios. europa.eu
Research Gaps and Future Directions in Benzophenone 5 Studies
Elucidation of Novel Environmental Transformation Products and Their Pathways
A primary research gap is the incomplete understanding of the environmental transformation of Benzophenone-5. While studies have focused on its close analogue, Sulisobenzone (B1217978) (Benzophenone-4), specific data for the sodium salt form are scarce. Research on Benzophenone-4 indicates that it undergoes biotransformation in wastewater treatment, forming at least nine distinct transformation products (TPs). The process is initiated by the reduction of the keto moiety to a benzhydrol analogue, followed by subsequent reactions like oxidation, demethylation, and decarboxylation, leading to more polar and persistent TPs. acs.org
Crucially, these TPs have been shown to exhibit higher toxicity to aquatic organisms, such as the bacterium Vibrio fischeri, than the parent compound. acs.org Photodegradation, primarily driven by reactions with hydroxyl radicals (•OH), is another significant transformation pathway. researchgate.net However, the exact chemical structures, formation kinetics, and ultimate environmental fate of many TPs of Benzophenone-5 remain unidentified.
Future Directions:
Comprehensive TP Identification: Research must prioritize the identification and structural elucidation of the full suite of TPs formed from Benzophenone-5 under various environmentally relevant conditions (e.g., aerobic, anaerobic, different light spectra, and microbial communities).
Pathway Mapping: Detailed studies are needed to map the specific biotic and abiotic degradation pathways, determining the reaction kinetics and conditions that favor the formation of more toxic byproducts.
Toxicity of TPs: The ecotoxicity of identified TPs, both individually and as mixtures, needs to be systematically evaluated to understand the true environmental risk posed by the degradation of Benzophenone-5.
Development of Sustainable and Cost-Effective Remediation Technologies
Current research on the removal of benzophenones from water matrices has largely focused on Advanced Oxidation Processes (AOPs), including UV/H₂O₂, UV/Fenton, and UV/persulfate systems. nih.govmdpi.commdpi.com These technologies have demonstrated high efficacy in degrading benzophenone (B1666685) structures by generating highly reactive radicals. mdpi.comwikipedia.orgenviolet.com For instance, the UV/H₂O₂ process has been shown to effectively degrade benzophenones through a series of reactions including hydroxylation, carboxylation, and ring cleavage. mdpi.com
However, a significant research gap exists in translating these effective, lab-scale technologies into sustainable and cost-effective solutions for large-scale water treatment. nih.govresearchgate.net The high energy consumption and chemical costs associated with many AOPs are major barriers to their widespread implementation. Furthermore, research into greener remediation alternatives, such as bioremediation or phytoremediation specifically for Benzophenone-5, is nascent.
Future Directions:
Optimization of AOPs: Future work should focus on optimizing AOPs to reduce energy and chemical inputs, for example, by developing novel catalysts that are more efficient under solar irradiation.
Bioremediation and Phytoremediation: There is a critical need to investigate and identify microbial consortia or plant species capable of efficiently degrading Benzophenone-5 and its TPs. This includes exploring the enzymatic pathways involved in their breakdown.
Hybrid Systems: Research into hybrid treatment systems that combine different technologies (e.g., bioremediation followed by a polishing AOP step) could offer a more sustainable and economical approach to achieve complete mineralization of the contaminant. researchgate.net
Life Cycle Assessment: Cost-benefit and life cycle analyses are essential for any proposed remediation technology to ensure its environmental and economic sustainability.
Advanced Ecotoxicological Risk Assessment for Complex Mixtures
Benzophenone-5 does not exist in isolation in the environment. It is found in complex mixtures with other UV filters, its own transformation products, and a myriad of other pollutants. Ecotoxicological studies have shown that the combined effect of pollutants can differ significantly from their individual effects. For example, studies on mixtures of Benzophenone-3 and Benzophenone-4 have demonstrated antagonistic toxic effects on various aquatic organisms, including algae (Chlorella vulgaris), crustaceans (Daphnia magna), and fish (Brachydanio rerio). nih.govnih.govresearchgate.net
Future Directions:
Mixture Toxicity Studies: Ecotoxicological assessments must move beyond single-compound exposures to investigate the synergistic, antagonistic, and additive effects of Benzophenone-5 when combined with its major TPs and other common co-contaminants.
Environmentally Relevant Concentrations: Studies should be conducted at environmentally realistic concentrations to provide more accurate risk assessments.
Model Development: Advanced predictive models are needed to forecast the combined toxicity of chemical mixtures, helping to prioritize high-risk combinations for empirical testing.
| Organism | Compound | Toxicity Endpoint (Concentration) | Effect |
| Chlorella vulgaris (Green Algae) | Benzophenone-4 | 96 h-EC₅₀ (201.00 mg/L) | Individual Toxicity nih.gov |
| Daphnia magna (Crustacean) | Benzophenone-4 | 48 h-LC₅₀ (47.47 mg/L) | Individual Toxicity nih.gov |
| Brachydanio rerio (Zebrafish) | Benzophenone-4 | 96 h-LC₅₀ (633.00 mg/L) | Individual Toxicity nih.gov |
| C. vulgaris, D. magna, B. rerio | Mixture of BP-3 and BP-4 | Not specified | Antagonistic Effect nih.gov |
Long-Term Ecological Impact Studies in Diverse Environmental Settings
Much of the current ecotoxicological data for benzophenones is derived from short-term, acute toxicity tests. nih.govnih.govresearchgate.net While these are useful for determining immediate lethal or effective concentrations, they fail to capture the sublethal effects of chronic, long-term exposure. Benzophenones are known to be persistent in the environment and can bioaccumulate, suggesting that long-term exposure, even at low concentrations, could have significant ecological consequences. nih.govnih.gov Studies on other benzophenones have shown that embryonic exposure can lead to lasting neurotoxic and behavioral effects in adult fish. nih.gov
A critical research gap is the absence of long-term studies on Benzophenone-5 across a variety of environmental settings. The fate, bioavailability, and ecological impact of this compound may differ substantially between freshwater and marine ecosystems, in water columns versus sediment, and under different climatic conditions.
Future Directions:
Chronic Exposure Studies: Long-term studies are needed to assess the sublethal impacts of Benzophenone-5 on key physiological endpoints, such as reproduction, development, endocrine function, and behavior in representative aquatic organisms.
Multi-Generational Effects: Research should investigate the potential for transgenerational toxicity, where the effects of exposure are passed down to subsequent generations.
Integration of Omics Technologies for Mechanistic Understanding in Ecotoxicology
Recent advancements in "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offer powerful tools to understand the molecular mechanisms of toxicity. nih.govecetoc.orgnih.govresearchgate.net Studies on benzophenones have begun to apply these techniques, revealing, for example, that Benzophenone-4 can alter the transcription of genes involved in hormonal pathways in zebrafish. scilit.com Similarly, transcriptomic analysis of zebrafish larvae exposed to other benzophenones has shown impacts on estradiol (B170435) biosynthesis, sex differentiation, and the upregulation of detoxification genes like cytochrome P450. nih.govresearchgate.net
However, the application of these advanced technologies specifically to Benzophenone-5 is a significant research gap. A mechanistic understanding of how Benzophenone-5 interacts with biological systems at the molecular level is crucial for developing sensitive biomarkers of exposure and for predicting adverse outcomes.
Future Directions:
Mechanism of Action Studies: Transcriptomic, proteomic, and metabolomic analyses should be employed to elucidate the specific molecular pathways disrupted by Benzophenone-5 exposure in various organisms. researchgate.net
Biomarker Discovery: Omics data can be used to identify sensitive and specific biomarkers of Benzophenone-5 exposure and effect, which can be used for early-warning signs in environmental monitoring.
Multi-Omics Integration: Integrating data from different omics layers (a multi-omics approach) will provide a more holistic and systems-level understanding of the toxicological impact of Benzophenone-5, linking molecular changes to adverse outcomes at the organismal level. frontiersin.org
Harmonization of Analytical Methods for Global Monitoring Efforts
The global monitoring of emerging contaminants like Benzophenone-5 is hampered by a lack of standardized analytical methods. researchgate.netnih.govfrontiersin.org While sensitive methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) exist for detecting benzophenones in various matrices, including water and biological tissues, the specific protocols for extraction, purification, and analysis often vary between laboratories. acs.orgnih.gov
This lack of harmonization makes it difficult to compare data from different studies and regions, hindering global-scale risk assessments and the development of effective international regulations. Initiatives like the European Human Biomonitoring Initiative (HBM4EU) are working towards coordinating and harmonizing data collection for chemicals including UV filters, but a broader global consensus is needed. nih.gov The development of advanced, deployable sensors could also revolutionize monitoring but requires standardized evaluation protocols. nih.gov
Future Directions:
Standardized Protocols: There is an urgent need to develop and validate standardized, internationally accepted analytical methods for the quantification of Benzophenone-5 and its key TPs in environmental matrices (water, sediment, biota).
Inter-Laboratory Comparisons: Regular inter-laboratory calibration studies are essential to ensure the accuracy, reliability, and comparability of monitoring data across different regions.
Reference Materials: The development and distribution of certified reference materials for Benzophenone-5 and its TPs will aid in quality control and assurance for analytical laboratories worldwide.
Q & A
Q. What is the molecular structure of Benzophenone-5, and how does it differ from structurally related benzophenones like Benzophenone-4?
Benzophenone-5 (BP-5) is the sodium salt of Benzophenone-4 (BP-4), with the chemical formula C₁₄H₁₁NaO₆S. Its structure includes a sulfonate group (-SO₃Na) at the 5-position of the benzophenone backbone, enhancing water solubility compared to BP-4 . Structural differences impact UV absorption profiles and photostability, critical for formulating water-based sunscreens . Methodologically, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to confirm purity and structural integrity .
Q. What analytical methods are recommended for quantifying Benzophenone-5 in cosmetic formulations?
HPLC coupled with UV detection (225 nm) is the gold standard for quantifying BP-5 due to its specificity for sulfonated aromatic compounds . For complex matrices (e.g., emulsions), solid-phase extraction (SPE) or ion-pair chromatography improves recovery rates . Validation parameters (linearity, LOD/LOQ) must adhere to ICH guidelines, with cross-reactivity checks against co-formulated UV filters like octinoxate .
Q. What are the key safety concerns and regulatory restrictions associated with Benzophenone-5?
BP-5 is classified as a moderate irritant and potential endocrine disruptor, with restrictions in the EU and EWG VERIFIED® certifications requiring substantiation of safe concentrations (typically ≤5% in leave-on products) . Researchers must design toxicity studies using OECD guidelines (e.g., TG 439 for skin irritation, TG 455 for endocrine disruption) and compare results to regulatory thresholds .
Advanced Research Questions
Q. How can experimental models assess Benzophenone-5’s role as a penetration enhancer for co-formulated actives?
BP-5 enhances skin permeation of lipophilic compounds (e.g., 2,4-D herbicide) by disrupting stratum corneum lipid bilayers . Researchers should:
Q. How to resolve contradictions in toxicity data between industry panels (CIR) and regulatory bodies (EU)?
The Cosmetic Ingredient Review (CIR) deems BP-5 safe at ≤10%, while the EU restricts it due to endocrine disruption risks . To reconcile
Q. What methodologies evaluate the photostability and degradation pathways of Benzophenone-5 in UV-exposed formulations?
BP-5’s photostability is critical for sunscreen efficacy. Recommended protocols:
- Accelerated UV Testing : Expose formulations to 1.5 MED (Minimum Erythemal Dose) and monitor degradation via HPLC-UV .
- Degradation Product Identification : Use LC-QTOF-MS to detect sulfonic acid derivatives and quantify photoproduct toxicity .
- Matrix Effects : Compare stability in oil-in-water vs. water-in-oil emulsions .
Methodological Recommendations
- Toxicokinetic Studies : Use radiolabeled BP-5 (¹⁴C) in rodent models to track dermal absorption and systemic distribution .
- Environmental Impact : Employ LC-MS/MS to detect BP-5 in wastewater, accounting for sulfonate group persistence .
- Formulation Stability : Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation in aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
